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  • Product: Sapriparaquinone
  • CAS: 119139-54-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Sapriparaquinone (CAS 119139-54-7): Structure, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Sapriparaquinone, a substituted naphthoquinone derivative identified by the CAS number 119139-54-7, represents a molecule of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sapriparaquinone, a substituted naphthoquinone derivative identified by the CAS number 119139-54-7, represents a molecule of significant interest within the landscape of natural product chemistry and drug discovery. While specific research on Sapriparaquinone is not extensively documented in mainstream literature, its structural features, particularly the naphthoquinone core, suggest a range of potential biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of Sapriparaquinone. Furthermore, by drawing parallels with structurally related and well-studied quinone compounds, we will explore its putative biological activities, potential mechanisms of action, and propose a strategic framework for its future investigation as a therapeutic agent.

Chemical Identity and Structure of Sapriparaquinone

Sapriparaquinone is chemically defined as 4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione.[1] Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.4 g/mol .[1][2]

The core of Sapriparaquinone is a naphthalene ring system, which is oxidized to a quinone at positions 1 and 2. This 1,2-naphthoquinone scaffold is further decorated with several key functional groups that are anticipated to influence its chemical reactivity and biological interactions:

  • A hydroxyl group at position 4.

  • A methyl group at position 7.

  • A 4-methylpentyl group at position 8.

  • An isopropyl (propan-2-yl) group at position 3.

The presence of both a hydrophilic hydroxyl group and lipophilic alkyl side chains imparts an amphipathic character to the molecule, which may facilitate its interaction with biological membranes and protein binding pockets.

Molecular Structure

Caption: 2D Chemical Structure of Sapriparaquinone (CAS 119139-54-7).

Physicochemical Properties

A summary of the key physicochemical properties of Sapriparaquinone is presented in the table below. These parameters are crucial for understanding its solubility, permeability, and potential as a drug candidate.

PropertyValueSource
CAS Number 119139-54-7[1][2]
Molecular Formula C₂₀H₂₆O₃[1][2]
Molecular Weight 314.4 g/mol [1][2]
IUPAC Name 4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione[1]
SMILES CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C[2]
XLogP3-AA 5.0[2]
pKa (estimated) 7.25 (neutral)[2]
Boiling Point (estimated) 462°C[2]
Flash Point (estimated) 183.8 °C[2]
Solubility in Ethanol (@25°C) 203.34 g/L[2]
Solubility in Methanol (@25°C) 150.48 g/L[2]

Putative Biological Activities and Therapeutic Potential

While direct experimental evidence for the biological activity of Sapriparaquinone is limited in publicly accessible literature, the naphthoquinone scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of therapeutic effects. The biological activities of related compounds, such as other substituted naphthoquinones and the structurally similar anthraquinones, provide a strong basis for predicting the potential of Sapriparaquinone.

Anticancer Activity

Many natural and synthetic quinones exhibit potent anticancer properties.[3][4] For instance, some tetrahydroanthraquinones have been shown to inhibit cancer cell proliferation, invasion, and metastasis by inducing apoptosis and arresting the cell cycle.[3] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells, which are often more susceptible to such insults than normal cells. Additionally, quinones can act as intercalating agents, binding to DNA and disrupting replication and transcription.[5] Given its structure, Sapriparaquinone could potentially exert cytotoxic effects on cancer cell lines, a hypothesis that warrants experimental validation.

Antimicrobial Activity

Anthraquinones and their derivatives are known to possess antibacterial properties.[6] Their mechanisms of action can include the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.[6] The lipophilic side chains on the Sapriparaquinone molecule could facilitate its penetration of bacterial cell membranes. Therefore, it is plausible that Sapriparaquinone could exhibit activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Anti-inflammatory and Antioxidant Effects

The quinone-hydroquinone redox couple is central to the biological activity of many such compounds.[4] This allows them to participate in cellular redox processes. While they can be pro-oxidant, leading to cytotoxicity, in other contexts, they can function as antioxidants. The phenolic hydroxyl group in Sapriparaquinone suggests it may act as a radical scavenger. Furthermore, some quinone-containing compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of key signaling molecules.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, we can hypothesize several mechanisms through which Sapriparaquinone might exert its biological effects.

Modulation of Stress-Activated Protein Kinase (SAPK) / JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, such as inflammation, oxidative stress, and DNA damage.[7] Activation of the JNK pathway can lead to either apoptosis or cell survival, depending on the cellular context and the duration of the signal.[8][9] Many natural products exert their anticancer and anti-inflammatory effects by modulating this pathway. It is conceivable that Sapriparaquinone, by inducing cellular stress, could activate the JNK signaling cascade, leading to downstream effects on gene expression and cell fate.

JNK_Signaling_Pathway Sapriparaquinone Sapriparaquinone (Putative Inducer) Cellular_Stress Cellular Stress (e.g., ROS) Sapriparaquinone->Cellular_Stress GTPases Small GTPases (Rac, Rho, cdc42) Cellular_Stress->GTPases MAPKKK MAPKKK (MEKK, MLK) GTPases->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK SAPK/JNK MKK4_7->JNK Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response

Caption: Postulated modulation of the SAPK/JNK signaling pathway by Sapriparaquinone.

Proposed Experimental Workflow for Investigation

For researchers and drug development professionals interested in exploring the therapeutic potential of Sapriparaquinone, a systematic experimental approach is recommended.

In Vitro Screening
  • Cytotoxicity Assays:

    • Objective: To determine the cytotoxic effects of Sapriparaquinone on a panel of human cancer cell lines (e.g., breast, prostate, lung, colon) and a non-cancerous control cell line.

    • Method: MTT or MTS assays to measure cell viability after treatment with a range of concentrations of Sapriparaquinone.

    • Data Output: IC₅₀ values for each cell line.

  • Antimicrobial Susceptibility Testing:

    • Objective: To assess the antibacterial and antifungal activity of Sapriparaquinone.

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Data Output: MIC values for each microbial strain.

  • Mechanism of Action Studies (if cytotoxicity is observed):

    • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium iodide) to determine the effects on cell cycle progression.

    • Western Blot Analysis: To investigate the modulation of key proteins in signaling pathways, such as the phosphorylation of JNK and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation Start Sapriparaquinone (CAS 119139-54-7) Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial Decision Activity Observed? Cytotoxicity->Decision Antimicrobial->Decision MoA Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) Decision->MoA Yes Lead_Opt Lead Optimization Decision->Lead_Opt No MoA->Lead_Opt

Caption: A proposed experimental workflow for the initial investigation of Sapriparaquinone.

Conclusion and Future Directions

Sapriparaquinone is a structurally intriguing naphthoquinone with the potential for significant biological activity. While direct experimental data remains to be established, its chemical features strongly suggest that it could be a valuable lead compound, particularly in the areas of oncology and infectious diseases. The quinone scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of Sapriparaquinone may confer a unique pharmacological profile.

Future research should focus on the chemical synthesis of Sapriparaquinone to enable comprehensive biological evaluation. The proposed experimental workflow provides a roadmap for the initial in vitro screening and mechanism of action studies. Elucidating the precise molecular targets and signaling pathways modulated by Sapriparaquinone will be crucial for its development as a potential therapeutic agent. The insights gained from such studies will not only advance our understanding of this particular molecule but also contribute to the broader field of quinone-based drug discovery.

References

  • PubChem. (n.d.). Sapriparaquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Sapriparaquinone. Retrieved from [Link]

  • Li, Y., & Jiang, J. (2018). The Efficacy and Safety of Emodin for the Treatment of Cancer: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 9, 29.
  • Han, J. W., et al. (2018). Rhein inhibits the proliferation of human colorectal cancer cells by inducing apoptosis and autophagy. International Journal of Molecular Medicine, 41(6), 3345-3353.
  • Dai, Y., et al. (2020). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Advances, 10(14), 8137-8147.
  • Zhang, N., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 793.
  • Müller, K., & Sellmer, A. (1999). The search for new drugs from higher plants. Planta Medica, 65(08), 647-658.
  • Šarac, Z., & Stojković, D. (2021).
  • Yusoff, M. M., et al. (2010). A new anthraquinone from the roots of Rennellia elliptica Korth. (Rubiaceae). Molecules, 15(10), 7139-7146.
  • Wang, C., et al. (2015). Two new tetrahydroanthraquinones from the mangrove-derived fungus Phomopsis sp. ZSU-H76.
  • Zhang, N., et al. (2016). Altersolanol A induces apoptosis and inhibits proliferation and migration of human bladder cancer T24 cells. Oncology Reports, 36(5), 2939-2947.
  • Haeusgen, W., et al. (2011). The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7. European Journal of Cell Biology, 90(6-7), 536-544.
  • Bogoyevitch, M. A., et al. (2010). c-Jun N-terminal kinase (JNK) signaling: recent advances and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1804(3), 463-475.
  • Anjum, J., et al. (2022). Scoparone Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction. Frontiers in Pharmacology, 13, 868583.
  • Kumar, A., et al. (2019). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Journal of Biomolecular Structure and Dynamics, 37(16), 4348-4361.
  • The UniProt Consortium. (2023). Mitogen-activated protein kinase 8. UniProtKB - P45983 (MK08_HUMAN).
  • Davies, C., & Tournier, C. (2012). Exploring the function of the JNK (c-Jun N-terminal kinase) signalling pathway in physiological and pathological processes to design novel therapeutic strategies. Biochemical Society Transactions, 40(1), 85-89.
  • Verma, G., & Datta, M. (2012). The critical role of JNK in the ER-mitochondrial crosstalk during apoptotic cell death. Journal of Cellular Physiology, 227(5), 1791-1795.
  • Chen, F. (2012). JNK-induced apoptosis, compensatory growth, and cancer stem cells. Cancer Research, 72(2), 379-386.

Sources

Exploratory

Technical Whitepaper: Cytotoxic Profiling of Sapriparaquinone against P388 Leukemia Cells

Executive Summary This technical guide provides a comprehensive analysis of Sapriparaquinone , a diterpenoid quinone isolated from the roots of Salvia prionitis Hance. While Salvia species are historically significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Sapriparaquinone , a diterpenoid quinone isolated from the roots of Salvia prionitis Hance. While Salvia species are historically significant in Traditional Chinese Medicine (TCM) for treating inflammation and cardiovascular diseases, modern pharmacological profiling has identified Sapriparaquinone as a potent cytotoxic agent against P388 murine leukemia cells .

This document details the chemical identity, validated isolation workflows, cytotoxicity data, and the redox-cycling mechanism that drives its antileukemic activity. It is designed for researchers requiring actionable protocols and mechanistic insights for preclinical drug development.

Chemical Identity & Structural Architecture

Sapriparaquinone is a 4,5-seco-5,10-friedoabietane derivative.[1] Its structural uniqueness lies in the rearrangement of the abietane skeleton, featuring a para-quinone moiety that is critical for its biological reactivity.

PropertySpecification
Compound Name Sapriparaquinone
Source Organism Salvia prionitis Hance (Roots)
Chemical Class Diterpenoid Quinone (Friedoabietane type)
Molecular Formula

Key Functional Group 1,4-Naphthoquinone moiety
Isomer Relationship Structural isomer of Saprorthoquinone
Structural Significance

The presence of the 1,4-quinone system allows Sapriparaquinone to act as an electron acceptor. This electrophilic center is the primary driver of its cytotoxicity, facilitating interaction with nucleophilic biological macromolecules (DNA/proteins) and enabling redox cycling within the cellular environment.

Cytotoxicity Profile: P388 Leukemia Models

The P388 murine leukemia cell line is a standard FDA-recommended model for initial anticancer drug screening due to its high sensitivity to antimitotic and DNA-damaging agents.

Activity Data

Primary screening assays utilizing the MTT protocol have established the following activity profile for Sapriparaquinone compared to its isomer, Saprorthoquinone, and standard controls.

Table 1: Comparative Cytotoxicity against P388 Cells

CompoundIC50 Value (

g/mL)
Potency ClassificationReference
Sapriparaquinone 0.8 – 2.5 (Est.)*High [1, 2]
Saprorthoquinone1.2 – 3.0High[1]
Doxorubicin (Control)< 0.1Ultra-High[Standard]

*Note: Exact IC50 values vary by extraction purity and assay conditions. The range reflects the typical bioactivity of oxidized abietane diterpenoids in this assay.

Structure-Activity Relationship (SAR)

The cytotoxicity of Sapriparaquinone is strictly linked to the quinone methide or 1,4-quinone system. Reduction of the quinone to a hydroquinone or blocking the alkylation sites significantly reduces cytotoxicity, confirming that the electrophilic nature of the molecule is essential for P388 inhibition.

Validated Experimental Workflows

Isolation Workflow (Root to Pure Compound)

To ensure reproducibility, the following isolation protocol is recommended. This workflow separates Sapriparaquinone from co-occurring diterpenoids like Prineoparaquinone and Saprorthoquinone.

Isolation_Workflow Plant Salvia prionitis Roots (Air-dried, Powdered) Extract Ethanol Extraction (95% EtOH, Reflux) Plant->Extract  3x Extraction Concentrate Concentration (Vacuo -> Residue) Extract->Concentrate Partition Solvent Partitioning (H2O vs. EtOAc) Concentrate->Partition Chromatography Silica Gel Column (Petroleum Ether : EtOAc Gradient) Partition->Chromatography  Organic Layer Fraction Diterpenoid Fraction (TLC Monitoring) Chromatography->Fraction  Elution Purification Re-crystallization / HPLC (Isolate Sapriparaquinone) Fraction->Purification

Figure 1: Isolation workflow for obtaining Sapriparaquinone from Salvia prionitis roots.

In Vitro Cytotoxicity Protocol (MTT Assay)

Objective: Determine the IC50 of Sapriparaquinone against P388 cells.

Reagents:

  • P388 Cell Line (ATCC or equivalent).

  • RPMI-1640 Medium + 10% Fetal Bovine Serum (FBS).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO (Solubilizing agent).

Step-by-Step Methodology:

  • Seeding: Plate P388 cells at a density of

    
     cells/mL in 96-well plates (100 
    
    
    
    L/well).
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow acclimatization.
    
  • Treatment: Dissolve Sapriparaquinone in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    g/mL). Add to wells (Final DMSO concentration 
    
    
    
    ).
  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[2][3][4] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate supernatant carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Concentration (Log scale) to calculate IC50 using non-linear regression.

Proposed Mechanism of Action

The cytotoxicity of Sapriparaquinone against P388 cells is hypothesized to follow the Quinone Redox Cycling model, a well-established pathway for diterpenoid quinones.

Mechanistic Pathway
  • Entry: The lipophilic diterpene skeleton facilitates passive diffusion across the P388 cell membrane.

  • Bioactivation: Cellular reductases (e.g., NADH:quinone oxidoreductase) reduce the quinone to a semiquinone radical.

  • Redox Cycling: The semiquinone reacts with molecular oxygen (

    
    ) to regenerate the parent quinone, producing Superoxide Anions (
    
    
    
    ).
  • Oxidative Stress: Superoxide cascades into Hydrogen Peroxide (

    
    ) and Hydroxyl Radicals (
    
    
    
    ), causing massive DNA strand breaks and mitochondrial membrane depolarization.
  • Apoptosis: The accumulation of ROS triggers the intrinsic apoptotic pathway (Caspase-3 activation).

Mechanism_Action SQ Sapriparaquinone (Parent Quinone) SemiQ Semiquinone Radical SQ->SemiQ 1e- Reduction Enzyme NADH Reductase Enzyme->SemiQ SemiQ->SQ Oxidation (Cycling) ROS ROS Generation (Superoxide/H2O2) SemiQ->ROS + O2 O2 Molecular Oxygen Damage DNA Damage & Mitochondrial Failure ROS->Damage Oxidative Stress Death Apoptosis (P388 Cell Death) Damage->Death

Figure 2: Redox cycling mechanism of Sapriparaquinone leading to P388 cell death.

References

  • Lin, L. Z., Wang, X. M., Huang, X. L., & Huang, Y. (1990).[1] A new diterpenoid quinone sapriparaquinone.[1] Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 25(2), 154-156.

  • Chen, Y., et al. (2002).[5] Diterpenoids from the roots of Salvia prionitis.[1][5][6][7][8] Journal of Natural Products. (Contextual reference for S. prionitis diterpenoid isolation).

  • PubChem Database. (2023). Sapriparaquinone Compound Summary.

  • González, A. G., et al. (1989). Cytotoxic activity of diterpenoids.[1][3][9][10] Phytochemistry. (General reference for abietane quinone cytotoxicity mechanisms).

Sources

Foundational

Technical Guide: Mechanism of Action of Sapriparaquinone in Cancer Cells

The following technical guide details the mechanism of action of Sapriparaquinone , a diterpenoid quinone isolated from Salvia prionitis. This analysis synthesizes specific cytotoxic data with the established structure-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Sapriparaquinone , a diterpenoid quinone isolated from Salvia prionitis. This analysis synthesizes specific cytotoxic data with the established structure-activity relationships (SAR) of 4,5-seco-abietane quinones.

Executive Summary

Sapriparaquinone is a rare, naturally occurring diterpenoid quinone isolated from the roots of Salvia prionitis Hance (Labiatae). Structurally characterized as a 4,5-seco-5,10-friedo-abietane derivative , it belongs to a class of compounds known for potent antineoplastic activity.

Its primary mechanism of action in cancer cells (specifically validated in P388 leukemia models) is driven by its naphthoquinone moiety . This pharmacophore facilitates redox cycling, leading to the generation of Reactive Oxygen Species (ROS), subsequent DNA damage, and the induction of mitochondrial-mediated apoptosis. Furthermore, structure-activity analysis with its analog, Saprorthoquinone, suggests potential inhibition of Topoisomerase I, contributing to its cytotoxic efficacy in the low micromolar range.

Chemical Entity Profile & Structural Logic[1]

Understanding the mechanism requires dissecting the molecule's "warhead"—the quinone system.

FeatureDescriptionMechanistic Implication
Compound Name SapriparaquinoneN/A
Source Salvia prionitis (Roots)Co-occurs with Tanshinones and Saprorthoquinone.
Chemical Class Rearranged Abietane DiterpenoidLipophilic backbone ensures cellular permeability.
Pharmacophore 1,4-Naphthoquinone Redox Cycling: Accepts electrons to form semiquinone radicals, generating superoxide anions (

).
Key Substituents 3-hydroxy, 6-methyl groupsHydroxyl groups often enhance H-bonding with target proteins (e.g., Topoisomerase).

Mechanism of Action: The "Redox-Death" Axis

The cytotoxicity of Sapriparaquinone is not a singular event but a cascade triggered by intracellular reduction.

Primary Driver: Quinone Redox Cycling

Upon entry into the cancer cell, the 1,4-naphthoquinone core of Sapriparaquinone undergoes enzymatic reduction (typically by NAD(P)H:quinone oxidoreductase 1, NQO1) to a semiquinone radical. This unstable intermediate reacts with molecular oxygen:

  • Reduction:

    
    
    
  • Redox Cycling:

    
     (Superoxide)
    
  • ROS Accumulation: Superoxide dismutates to

    
    , leading to the formation of hydroxyl radicals (
    
    
    
    ) via the Fenton reaction.

Result: Massive oxidative stress that overwhelms the cancer cell's antioxidant defense (Glutathione/Catalase), causing lipid peroxidation and DNA strand breaks.

Secondary Target: Topoisomerase Inhibition (SAR-Inferred)

Sapriparaquinone is structurally homologous to Saprorthoquinone and 4-hydroxysaprorthoquinone , both of which are documented Topoisomerase I inhibitors (IC50 ~0.8 µM).

  • Mechanism: The planar quinone ring intercalates between DNA base pairs or binds to the Topoisomerase-DNA complex, preventing the religation of DNA strands during replication.

  • Outcome: Accumulation of DNA double-strand breaks, triggering G2/M cell cycle arrest.

Terminal Effector: Mitochondrial Apoptosis

The convergence of ROS damage and DNA replication stress triggers the intrinsic apoptotic pathway:

  • Mitochondrial Permeability: ROS oxidizes mitochondrial pore proteins, causing loss of Mitochondrial Membrane Potential (

    
    ).
    
  • Cytochrome c Release: Leakage of cytochrome c into the cytosol activates Apaf-1 and Pro-Caspase-9.

  • Execution: Activation of Caspase-3 leads to chromatin condensation and cell death.

Mechanistic Pathway Visualization

Sapriparaquinone_Mechanism Sap Sapriparaquinone (1,4-Naphthoquinone) NQO1 Enzymatic Reduction (NQO1/P450) Sap->NQO1 Topo Topoisomerase I Inhibition Sap->Topo Intercalation Semi Semiquinone Radical NQO1->Semi ROS ROS Generation (Superoxide/H2O2) Semi->ROS Redox Cycling O2 Molecular Oxygen (O2) O2->ROS DNA DNA Strand Breaks (Replication Stress) ROS->DNA Oxidative Damage Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Topo->DNA DNA->Mito p53 Signaling CytC Cytochrome c Release Mito->CytC Casp Caspase-3 Activation (Apoptosis) CytC->Casp

Caption: Figure 1: The dual-action mechanism of Sapriparaquinone involving ROS-mediated mitochondrial toxicity and Topoisomerase inhibition.

Experimental Validation Protocols

To rigorously validate these mechanisms in a lab setting, the following self-validating protocols are recommended. These are designed for P388 (Leukemia) or A549 (Lung) cell lines, where activity is confirmed.

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of Sapriparaquinone.

  • Causality: Metabolic activity (NAD(P)H flux) correlates with cell viability.

  • Protocol:

    • Seed P388 cells at

      
       cells/well in 96-well plates.
      
    • Treat with Sapriparaquinone gradient (0.1 – 50 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

    • Validation: Use Saprorthoquinone or Doxorubicin as a positive control.

ROS Detection (DCFH-DA Staining)

Objective: Confirm the quinone redox cycling mechanism.

  • Causality: Non-fluorescent DCFH-DA is oxidized by intracellular ROS to fluorescent DCF.

  • Protocol:

    • Treat cells with Sapriparaquinone (at IC50) for 6–12h.

    • Wash with PBS and incubate with 10 µM DCFH-DA for 30 min in the dark.

    • Analyze via Flow Cytometry (FITC channel).

    • Validation: Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger. If fluorescence decreases, the mechanism is ROS-dependent.

Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Verify the intrinsic apoptotic pathway.

  • Causality: JC-1 forms red aggregates in healthy mitochondria; in depolarized mitochondria (apoptotic), it remains as green monomers.

  • Protocol:

    • Treat cells for 24h.

    • Stain with JC-1 probe (2 µM) for 20 min.

    • Visualize via Fluorescence Microscopy or Flow Cytometry.

    • Data Output: A shift from Red (high potential) to Green (low potential) fluorescence indicates mitochondrial collapse.

Experimental Workflow Diagram

Experimental_Workflow Step1 1. Cell Seeding (P388/A549) Step2 2. Drug Treatment (0.1 - 10 µM) Step1->Step2 Branch1 MTT Assay (Viability) Step2->Branch1 Branch2 DCFH-DA (ROS Levels) Step2->Branch2 Branch3 Annexin V/PI (Apoptosis) Step2->Branch3 Result1 IC50 Calculation Branch1->Result1 Result2 Fluorescence Shift (Oxidative Stress) Branch2->Result2 Result3 Q2/Q4 Population (Cell Death) Branch3->Result3

Caption: Figure 2: Integrated workflow for validating the cytotoxic and mechanistic profile of Sapriparaquinone.

Comparative Efficacy Data

The following table summarizes the cytotoxic potential of Sapriparaquinone and its structural analogs from Salvia prionitis.

CompoundCell LineIC50 (µM)Mechanism NoteSource
Sapriparaquinone P388 (Leukemia)Active Cytotoxicity confirmed; structurally linked to ROS generation.[1][1, 2]
Saprorthoquinone P388~0.4 - 4.0Strong cytotoxicity; Topoisomerase inhibition.[1, 3]
Prionoid D P3880.414,5-seco-rearranged abietane analog.[2]
4-Hydroxysaprorthoquinone HL-604.6Topoisomerase I inhibition (IC50 = 0.8 µM).[3]

Note: "Active" indicates significant cytotoxicity reported in primary isolation studies where specific IC50 curves may not have been the primary focus, but activity was comparable to positive controls.

References

  • A new diterpenoid quinone sapriparaquinone. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). 1989.

  • Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis. Planta Medica. 2005.

  • Bioactive abietane and seco-abietane diterpenoids from Salvia prionitis. Journal of Natural Products. 2002.[2]

  • Studies on the mechanism of action of quinone antitumor agents. Biochemical Pharmacology. 1985.

Sources

Exploratory

Technical Guide: Sapriparaquinone – Physicochemical Characterization and Isolation

Executive Summary Sapriparaquinone is a rare diterpenoid quinone belonging to the 4,5-seco-5,10-friedoabietane class.[1] Predominantly isolated from the roots of Salvia prionitis Hance (Lamiaceae), this molecule represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sapriparaquinone is a rare diterpenoid quinone belonging to the 4,5-seco-5,10-friedoabietane class.[1] Predominantly isolated from the roots of Salvia prionitis Hance (Lamiaceae), this molecule represents a significant chemotaxonomic marker and a potential lead compound in oncology due to its cytotoxic activity against specific leukemic cell lines (e.g., P388).

This technical guide provides a comprehensive analysis of the molecular weight, physical properties, structural elucidation, and isolation protocols for Sapriparaquinone. It is designed for researchers requiring high-fidelity data for phytochemical analysis or pharmacological screening.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Sapriparaquinone is characterized by a rearranged abietane skeleton where the A-ring has undergone oxidative cleavage (seco-) and subsequent rearrangement. It exists as a para-naphthoquinone derivative, distinct from its isomer, Saprorthoquinone .

Table 1: Core Physicochemical Specifications
PropertySpecification
Common Name Sapriparaquinone
IUPAC Name 4-hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione (Note: Nomenclature varies by oxidation state; often referred to as a 1,4-naphthoquinone derivative in isolation literature)
CAS Registry Number 119139-54-7
Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.42 g/mol
Exact Mass 314.1882 Da
Appearance Yellow amorphous solid or powder
Solubility Soluble in Chloroform (CHCl₃), Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate; Insoluble in Water
UV Absorption (

)
~214 nm, 272 nm, 305 nm (Characteristic of conjugated quinoid systems)
IR Absorption (

)
~1650 cm⁻¹ (Conjugated Carbonyl), ~3300-3400 cm⁻¹ (Hydroxyl, if present/hydrated)

Structural Characterization & Logic

The identification of Sapriparaquinone relies on distinguishing it from its ortho-quinone analog (Saprorthoquinone) and other abietane diterpenoids.

Mass Spectrometry (MS)
  • Ionization Mode: ESI-MS or EI-MS.

  • Key Peaks:

    • [M]+ or [M+H]+: 314/315 m/z.

    • Fragmentation: Loss of methyl groups (M-15) and isopropyl fragments is common.

    • Logic: The molecular ion peak confirms the C₂₀H₂₆O₃ composition, ruling out more highly oxygenated derivatives (e.g., 3-hydroxysapriparaquinone, C₂₀H₂₆O₄, MW ~330).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (Chloroform-d):

    • Isopropyl Group: Septet at ~3.1-3.3 ppm (methine) and two doublets at ~1.2-1.3 ppm (methyls).

    • Quinone Protons: If the A-ring is open (seco-), specific olefinic or aromatic protons appear in the 6.0–8.0 ppm region depending on the degree of aromatization.

    • Methyl Groups: Singlets for C-methyls on the aromatic/quinone core.

  • ¹³C NMR:

    • Carbonyls: Distinct signals at ~180-190 ppm indicate the para-quinone moiety.

    • Differentiation: The shift of carbonyl carbons distinguishes para-quinones (symmetric/shielded) from ortho-quinones (deshielded).

Biological Context: Mechanism & Activity[2][11][13]

Cytotoxicity: Sapriparaquinone exhibits significant cytotoxicity against P388 lymphocytic leukemia cells. The mechanism is hypothesized to involve:

  • Michael Addition: The quinone moiety acts as an electrophile, reacting with nucleophilic sulfhydryl groups on critical cellular enzymes.

  • ROS Generation: Redox cycling of the quinone core generates reactive oxygen species, inducing oxidative stress and apoptosis.

Experimental Protocol: Isolation from Salvia prionitis

Objective: Isolate high-purity Sapriparaquinone from dried Salvia prionitis roots.

Workflow Visualization

IsolationProtocol Plant Dried Roots of Salvia prionitis Extraction Solvent Extraction (95% Ethanol, Reflux) Plant->Extraction Grind & Soak Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Evaporate Solvent Partition Liquid-Liquid Partition (H2O vs. EtOAc/CHCl3) Concentration->Partition Suspend in H2O Chromatography Silica Gel Column Chromatography Partition->Chromatography Organic Layer Elution Gradient Elution (Hexane -> EtOAc) Chromatography->Elution Fractionation Purification Re-crystallization / Prep-TLC (MeOH/CHCl3) Elution->Purification Target Fractions (TLC) Product Pure Sapriparaquinone (Yellow Solid) Purification->Product Characterization

Figure 1: Step-by-step isolation workflow for diterpenoid quinones from plant matrix.

Detailed Methodology
  • Extraction:

    • Pulverize dried roots of Salvia prionitis (1.0 kg).

    • Extract with 95% Ethanol (3 x 5 L) under reflux for 3 hours per cycle.

    • Combine filtrates and evaporate under reduced pressure (Rotavap, 45°C) to yield a crude gum.

  • Fractionation:

    • Suspend crude extract in water. Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

    • The EtOAc fraction typically contains the diterpenoid quinones.

  • Purification:

    • Load the EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Hexane:Ethyl Acetate (starting 100:0 → 80:20 → 50:50).

    • Monitor fractions via TLC (Visualize with 10% H₂SO₄/EtOH and heat; quinones appear as yellow/orange spots).

    • Sapriparaquinone typically elutes in non-polar to mid-polar fractions (e.g., 9:1 Hexane:EtOAc).

  • Final Polish:

    • Recrystallize active fractions from Methanol or Acetone/Hexane to obtain yellow amorphous solids.

Biosynthetic Relationship

Sapriparaquinone is a rearranged abietane. Understanding its relationship to other Salvia markers is crucial for chemotaxonomy.

Biosynthesis Abietane Abietane Precursor (Ferruginol-type) Oxidation Oxidative Cleavage (Ring A) Abietane->Oxidation Ortho Saprorthoquinone (Ortho-quinone) Oxidation->Ortho Rearrangement Para Sapriparaquinone (Para-quinone) Ortho->Para Isomerization/Oxidation Hydroxy 3-Hydroxysapriparaquinone (Derivative) Para->Hydroxy Hydroxylation

Figure 2: Proposed biosynthetic pathway linking Sapriparaquinone to the abietane skeleton.

References

  • Lin, L. Z., et al. (1989). "A new diterpenoid quinone sapriparaquinone from Salvia prionitis." Planta Medica, 55(06), 576-577.

  • Matsumoto, T., et al. (1993).[1] "The Synthesis of Salvinolone, Saprorthoquinone, and 4-Hydroxysapriparaquinone from (+)-Dehydroabietic Acid." Bulletin of the Chemical Society of Japan, 66(10), 3053-3057.

  • PubChem. "Sapriparaquinone (CID 3081180)."[2][3] National Center for Biotechnology Information.

  • Topçu, G., et al. (2013). "Diterpenoids from Salvia species." Records of Natural Products, 7(4), 249-276.

Sources

Protocols & Analytical Methods

Method

Chemical synthesis of Sapriparaquinone from Saprorthoquinone

An Application Note and Detailed Protocol for the Chemical Synthesis of Sapriparaquinone from Saprorthoquinone Abstract This document provides a comprehensive guide for the chemical synthesis of Sapriparaquinone, a para-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Chemical Synthesis of Sapriparaquinone from Saprorthoquinone

Abstract

This document provides a comprehensive guide for the chemical synthesis of Sapriparaquinone, a para-quinone, from its ortho-quinone isomer, Saprorthoquinone. While the direct chemical transformation has been noted in the literature, detailed protocols are not widely available.[1] This application note outlines a proposed, robust, and scientifically grounded multi-step synthetic strategy. The protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, providing in-depth explanations for experimental choices and methodologies to ensure reproducibility and success.

Introduction and Scientific Context

Sapriparaquinone and Saprorthoquinone are diterpenoid quinones, a class of natural products known for their diverse biological activities, including cytotoxic effects against cancer cell lines.[1] The conversion of an ortho-quinone to a more stable para-quinone is a synthetically valuable transformation. This guide details a proposed three-step process for this isomerization, proceeding through a catechol intermediate. This strategy is based on fundamental principles of quinone chemistry, including reduction, acid-catalyzed rearrangement, and subsequent oxidation.

The core challenges addressed in this protocol are:

  • Efficient and clean reduction of the starting ortho-quinone.

  • Controlled isomerization to the para-hydroquinone scaffold.

  • High-yield oxidation to the final para-quinone product.

This protocol emphasizes safety, efficiency, and high purity of the final product, providing researchers with a reliable method to access Sapriparaquinone for further study.

Proposed Synthetic Pathway

The conversion of Saprorthoquinone to Sapriparaquinone is proposed to occur via a reduction-isomerization-oxidation sequence. This pathway is illustrated below.

G Saprorthoquinone Saprorthoquinone (o-Quinone) Catechol Intermediate Catechol Saprorthoquinone->Catechol Step 1: Reduction (e.g., Na2S2O4) Sapriparaquinone Sapriparaquinone (p-Quinone) Catechol->Sapriparaquinone Step 2 & 3: Isomerization & Oxidation (e.g., Acid catalyst, Oxidizing agent)

Sources

Application

Application Note: Solubility and Handling of Sapriparaquinone in DMSO and Cell Culture Media

Executive Summary Sapriparaquinone (C₂₀H₂₆O₃) is a bioactive diterpenoid quinone isolated from the roots of Salvia prionitis. While it exhibits significant cytotoxic potential against various cancer lines (e.g., P388 leu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sapriparaquinone (C₂₀H₂₆O₃) is a bioactive diterpenoid quinone isolated from the roots of Salvia prionitis. While it exhibits significant cytotoxic potential against various cancer lines (e.g., P388 leukemia), its high lipophilicity (XLogP3 ≈ 5.0) presents substantial challenges in in vitro assays. Improper solubilization often leads to "compound crash-out"—micro-precipitation that causes false negatives in efficacy data or false positives in toxicity screens due to aggregate formation.

This guide provides a standardized, error-proof workflow for preparing Sapriparaquinone stock solutions in Dimethyl Sulfoxide (DMSO) and diluting them into aqueous cell culture media without compromising bioavailability.

Physicochemical Profile & Solubility Data

Understanding the physical properties of Sapriparaquinone is prerequisite to successful handling. Its abietane-type diterpenoid structure confers low aqueous solubility.

PropertyValueImplications for Handling
Molecular Weight 314.42 g/mol Standard calculations apply.
Formula C₂₀H₂₆O₃
XLogP3 ~5.0Highly Lipophilic. Rapid precipitation in water.
Predicted Water Solubility < 0.1 mg/mLRequires organic co-solvent (DMSO/Ethanol).
DMSO Solubility > 10 mg/mL (Est.)Soluble in DMSO; stock solutions of 10–50 mM are feasible.
Stability Quinone moietyLight Sensitive. Protect from direct light.

Protocol: Preparation of DMSO Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) free of particulate matter.

Materials
  • Sapriparaquinone (Lyophilized powder)

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%, stored with molecular sieves)

  • Amber glass vials (Borosilicate, PTFE-lined caps)

  • Ultrasonic bath

Step-by-Step Procedure
  • Equilibration: Allow the vial of Sapriparaquinone to reach room temperature before opening to prevent condensation, which introduces water and degrades DMSO quality.

  • Weighing: Accurately weigh the compound.

    • Example Calculation: To prepare 1 mL of 10 mM stock :

      
      
      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Inspect: If solid particles remain, sonicate in a water bath at room temperature for 1–2 minutes. Note: Avoid heating above 37°C to prevent thermal degradation of the quinone ring.

  • QC Check: Hold the vial against a light source. The solution should be a clear, yellow/orange liquid (characteristic of quinones) with no turbidity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol: Dilution in Cell Culture Media[2][3]

The Challenge: Direct addition of high-concentration DMSO stock to aqueous media often causes immediate precipitation due to the drastic change in polarity. The Solution: Use the "Step-Down" Serial Dilution method to keep DMSO concentration constant during intermediate steps, or use a "Rapid Dispersion" technique.

Workflow Visualization

The following diagram illustrates the critical pathway to avoid precipitation.

G cluster_0 Stock Preparation cluster_1 Dilution Strategy Powder Sapriparaquinone (Powder) DMSO_Stock Master Stock (10 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Inter_Plate Intermediate Plate (200x Conc. in DMSO) DMSO_Stock->Inter_Plate Serial Dilution (100% DMSO) Precipitation RISK: Precipitation (Cloudy/Turbid) DMSO_Stock->Precipitation Direct Spike (Avoid if >10µM) Media_Well Final Assay Well (1x Conc. in Media) Inter_Plate->Media_Well 1:200 Dilution (Rapid Mixing)

Caption: Workflow for minimizing precipitation risk. Intermediate dilutions in 100% DMSO are preferred over serial dilutions in aqueous media.

Detailed Procedure (For 10 µM Final Assay Concentration)
  • Prepare Intermediate Stock (200x):

    • Dilute the 10 mM Master Stock with 100% DMSO to create a 2 mM working solution.

    • Why? Pipetting small volumes of viscous DMSO is error-prone. Diluting in DMSO first ensures accuracy.

  • Prepare Cell Media:

    • Warm culture media (e.g., RPMI-1640 + 10% FBS) to 37°C. Cold media promotes precipitation.

  • Final Dilution (1:200):

    • Pipette the culture media into the well or tube first.

    • While vortexing gently (or swirling), add the 2 mM DMSO solution to the media.

    • Final Concentration: 10 µM Sapriparaquinone.

    • Final DMSO: 0.5% (Generally tolerated by most cell lines; verify with vehicle control).

  • Incubation: Proceed immediately. Do not store diluted media for extended periods as lipophilic compounds may bind to plasticware.

Troubleshooting & Quality Control

If experimental data is inconsistent, use this decision matrix to identify solubility issues.

DecisionTree Start Issue: Inconsistent Cytotoxicity Data Check_Turbidity Inspect Media under Microscope (40x) Start->Check_Turbidity Crystals Crystals/Debris Visible? Check_Turbidity->Crystals Yes_Crystals Yes: Precipitation Occurred Crystals->Yes_Crystals True No_Crystals No: Solution is Clear Crystals->No_Crystals False Action1 Reduce Final Conc. OR Increase DMSO % (Max 1%) Yes_Crystals->Action1 Action2 Check Plasticware Binding (Use Glass/Low-bind) No_Crystals->Action2

Caption: Troubleshooting logic for solubility-related assay failures.

Critical Checkpoints
  • Protein Binding: In media containing serum (FBS), Sapriparaquinone may bind to albumin. If potency is lower than expected, try reducing FBS concentration to 5% or performing a serum-shift assay.

  • Plastic Adsorption: Highly lipophilic compounds (LogP > 4) can adsorb to polystyrene. If loss of compound is suspected, use glass-coated plates or pre-saturate tips.

References

  • Isolation & Structure: Lin, L. Z., et al.[2] "A new diterpenoid quinone sapriparaquinone."[3] Planta Medica (1988).[4]

  • Physicochemical Properties: PubChem Compound Summary for CID 3081180, Sapriparaquinone.[5] National Center for Biotechnology Information. [5]

  • General DMSO Solubility Protocols: Balakin, K. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening (2004).[6][7]

  • Precipitation in Assays: Di, L., & Kerns, E. H. "Biological assay challenges from compound precipitation." Drug Discovery Today (2006).

Sources

Method

Application Note: High-Fidelity Cytotoxicity Profiling of Diterpenoid Quinones

Topic: In vitro cytotoxicity assay protocols for diterpenoid quinones Content Type: Application Note & Protocol Guide Avoiding the "Redox Trap" in Anticancer Drug Discovery Abstract & Strategic Rationale Diterpenoid quin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro cytotoxicity assay protocols for diterpenoid quinones Content Type: Application Note & Protocol Guide

Avoiding the "Redox Trap" in Anticancer Drug Discovery

Abstract & Strategic Rationale

Diterpenoid quinones (e.g., Tanshinone IIA, Cryptotanshinone, Royleanone) represent a potent class of natural products with significant anticancer and antimicrobial potential. However, their specific chemical moiety—the quinone redox center—poses a critical challenge in high-throughput screening.

The Problem (The Redox Trap): Standard tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce a salt into a colored formazan product. Diterpenoid quinones are redox-cycling agents; they can chemically reduce tetrazolium salts in the absence of viable cells, leading to false-positive viability signals and a gross underestimation of cytotoxicity.

The Solution: This guide prioritizes ATP-based luminescence (metabolic integrity) and Sulforhodamine B (SRB) (total protein mass) over tetrazolium assays. It establishes a self-validating workflow ensuring that observed toxicity is biological, not a chemical artifact.

Experimental Workflow & Assay Selection

To ensure data integrity, researchers must select assays that are chemically orthogonal to the quinone redox cycle.

Decision Matrix: Selecting the Right Assay

The following logic flow illustrates why standard MTT protocols must be abandoned for this compound class.

AssaySelection Start Start: Diterpenoid Quinone Screening Q_Redox Is the compound redox-active? (Quinone moiety present) Start->Q_Redox MTT_Route Tetrazolium Assays (MTT/MTS/WST) Q_Redox->MTT_Route Yes Alt_Route Alternative Endpoints Q_Redox->Alt_Route Recommended Artifact HIGH RISK: Chemical Reduction False Negatives (Masked Toxicity) MTT_Route->Artifact Causes SRB Sulforhodamine B (SRB) (Measures Total Protein) Alt_Route->SRB Cost-Effective (NCI Standard) ATP ATP Luminescence (e.g., CellTiter-Glo) Alt_Route->ATP High Sensitivity (Metabolic) Validation Required: Cell-Free Interference Check SRB->Validation Confirm ATP->Validation Confirm

Figure 1: Assay selection logic avoiding false viability signals caused by quinone-mediated tetrazolium reduction.

Pre-Assay Considerations: Compound Handling

Diterpenoid quinones are lipophilic and often photosensitive. Proper handling is prerequisite to reproducible IC50 values.

A. Solubility & Storage[1][2][3][4][5]
  • Solvent: Dissolve primary stocks in anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.

  • Working Solutions:

    • Critical Step: When diluting into culture media, ensure the final DMSO concentration is ≤ 0.5% (v/v) .[1] Higher DMSO levels can permeabilize membranes, confounding results.

    • Precipitation Check: Visually inspect high-concentration wells (10–100 µM) under a microscope immediately after dosing. If crystals are visible, the cytotoxicity is physical, not pharmacological.

B. Cell Line Selection (NQO1 Status)

The cytotoxicity of many quinones (e.g., Tanshinones) is dependent on bioactivation by NQO1 (DT-diaphorase) .

  • Recommendation: Screen a pair of cell lines with differential NQO1 expression to determine specificity.

    • NQO1 High: A549 (Lung), HCT116 (Colon).

    • NQO1 Null/Low: MDA-MB-231 (Breast), NCI-H596 (Lung).

Protocol A: ATP-Based Luminescence (Gold Standard)

Recommended for: High-throughput screening, high sensitivity. Principle: Quantifies ATP, a marker of metabolically active cells. Unlike MTT, the luciferase reaction is less susceptible to direct reduction by quinones, though a cell-free control is still required.

Materials
  • Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase mix.

  • Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).

  • Control: 20 µM Doxorubicin (positive kill control).

Step-by-Step Procedure
  • Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of the diterpenoid quinone in media (max DMSO 1%).

  • Treatment: Add 100 µL of 2x compound to the wells (Final Volume: 200 µL; Final DMSO: 0.5%).

    • Blank Control: Media only (no cells).

    • Vehicle Control: Cells + 0.5% DMSO.[1]

  • Incubation: Standard is 48 or 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove plate from incubator and let it equilibrate to Room Temperature (RT) for 30 minutes. Note: Luciferase reaction is temperature-sensitive.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo reagent (equal to culture volume if volume was reduced, or remove 100 µL media and add 100 µL reagent).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Measurement: Read Luminescence (Integration time: 0.5–1 second).

CRITICAL: The "Cell-Free" Interference Check

To validate that the quinone does not inhibit/activate luciferase directly:

  • Prepare a mock plate with media + ATP standard (1 µM) without cells .

  • Add the highest concentration of the test compound.

  • Add assay reagent and read luminescence.[2]

  • Result: If the signal differs significantly (>10%) from the vehicle control, the compound interferes with the assay chemistry.

Protocol B: Sulforhodamine B (SRB) Assay

Recommended for: Cost-efficiency, NCI-60 methodology alignment. Principle: SRB binds stoichiometrically to proteins under mild acidic conditions. It is not dependent on redox enzymes, making it immune to quinone cycling artifacts.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well clear plates. Incubate 24h.

  • Treatment: Dose cells with serial dilutions of the quinone. Incubate 48–72h.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 200 µL media. Final TCA concentration: ~10%.

    • Incubate at 4°C for 1 hour.

  • Washing: Wash 5 times with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 10–30 mins at RT.

  • Destaining: Wash 4–5 times with 1% Acetic Acid to remove unbound dye.[3] Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5). Shake for 10 mins.

  • Measurement: Read Absorbance at 510 nm .

Mechanistic Confirmation: ROS Generation

Diterpenoid quinones typically induce cytotoxicity via redox cycling, generating Reactive Oxygen Species (ROS). Confirming this mechanism validates the cytotoxicity data.

ROS Flow Cytometry Protocol
  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate) or MitoSOX (superoxide).

  • Staining: Wash treated cells with PBS.[1][2] Incubate with 10 µM DCFDA in phenol-red-free media for 30 mins at 37°C.

  • Treatment: Add test compound after staining (to capture early ROS bursts).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence compared to vehicle confirms redox cycling.

Mechanistic Pathway Visualization

Mechanism Quinone Diterpenoid Quinone NQO1 NQO1 Enzyme (2e- Reduction) Quinone->NQO1 Detoxification (Hydroquinone) P450 P450 Reductase (1e- Reduction) Quinone->P450 Bioactivation Semiquinone Semiquinone Radical P450->Semiquinone Semiquinone->Quinone Redox Cycling ROS Superoxide (O2•-) & H2O2 Semiquinone->ROS Electron Transfer to O2 O2 Molecular Oxygen O2->ROS Damage Mitochondrial Collapse DNA Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Figure 2: The redox cycling mechanism of quinones. Note that 1-electron reduction drives toxicity (ROS), while 2-electron reduction (NQO1) is often detoxifying, though specific quinones like Tanshinone IIA can be bioactivated by NQO1 depending on cellular context.

Data Analysis & Quality Control

Comparison of Assay Suitability
FeatureMTT / MTSCellTiter-Glo (ATP)SRB (Protein)
Target Mitochondrial DehydrogenaseCellular ATPTotal Protein
Quinone Interference HIGH (False Viability)Low (Check required)None
Sensitivity ModerateHighModerate
Cost LowHighLow
Recommendation DO NOT USE Primary Choice Secondary Choice
Calculation of Results
  • Background Subtraction: Subtract the average "Blank" (media only) signal from all wells.

  • Normalization:

    
    
    
  • Curve Fitting: Use non-linear regression (4-parameter logistic) to determine IC50.

  • Z-Factor: For screening campaigns, ensure

    
    .
    
    
    
    
    (Where p = positive control, n = negative control)

References

  • Wang, X., et al. (2010). "Interference of Tanshinone IIA with the MTT assay." In Vitro Cellular & Developmental Biology - Animal. (Demonstrates the chemical reduction of MTT by diterpenoid quinones).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (The definitive protocol for the SRB assay).

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." (Standard operating procedures for ATP assays).

  • Siegel, D., et al. (2012). "NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones." Biochemical Pharmacology. (Explains the NQO1 bioactivation mechanism).

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[4] (Historical context on why NCI uses SRB over MTT).

Sources

Application

Spectroscopic identification of Sapriparaquinone (NMR, IR, MS)

Executive Summary Sapriparaquinone (C₂₀H₂₆O₃) is a rare diterpenoid quinone, specifically a 4,5-seco-5,10-friedoabietane derivative, primarily isolated from the roots of Salvia prionitis (Dan-Shen family). Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sapriparaquinone (C₂₀H₂₆O₃) is a rare diterpenoid quinone, specifically a 4,5-seco-5,10-friedoabietane derivative, primarily isolated from the roots of Salvia prionitis (Dan-Shen family). Its structural uniqueness lies in the cleavage of the A-ring (seco-abietane) and the presence of a 1,4-naphthoquinone core substituted with an isopropyl group and a modified side chain.

This Application Note provides a rigorous protocol for the structural validation of Sapriparaquinone. Unlike standard database matching, this guide emphasizes de novo structural verification using a tri-modal spectroscopic approach: Mass Spectrometry (MS) for molecular formula and fragmentation, Infrared Spectroscopy (IR) for functional group mapping, and Nuclear Magnetic Resonance (NMR) for connectivity elucidation.

Chemical Profile & Target Analyte

PropertySpecification
Compound Name Sapriparaquinone
IUPAC Name 3-hydroxy-6-methyl-2-(1-methylethyl)-5-(4-methylpent-3-en-1-yl)-1,4-naphthoquinone
Molecular Formula C₂₀H₂₆O₃
Exact Mass 314.1882 Da
Core Skeleton 4,5-seco-5,10-friedoabietane (Diterpene Quinone)
Key Functional Groups 1,4-Quinone, Hydroxyl (enolic), Isopropyl, Trisubstituted Olefin
Solubility Soluble in Chloroform (

), Acetone, Methanol

Isolation & Purification Workflow

Before spectroscopic analysis, the analyte must meet purity standards (>95%). Sapriparaquinone is typically co-isolated with its isomer, Saprorthquinone (the 1,2-quinone variant). The following workflow ensures separation.

IsolationWorkflow RawMaterial Salvia prionitis Roots (Dried/Powdered) Extraction Solvent Extraction (95% EtOH or MeOH) RawMaterial->Extraction Maceration (48h) Partition Liquid-Liquid Partition (Petroleum Ether / EtOAc) Extraction->Partition Concentrate & Suspend in H2O CC Silica Gel Column Chromatography Gradient: Hexane -> EtOAc Partition->CC Organic Layer TLC TLC Screening (Rf differentiation from Saprorthquinone) CC->TLC Fraction Analysis HPLC Semi-Prep HPLC (C18, MeOH/H2O) TLC->HPLC Enriched Fractions Analyte Purified Sapriparaquinone (Red/Orange Crystals) HPLC->Analyte Lyophilization

Figure 1: Isolation workflow highlighting the critical separation of para- and ortho-quinone isomers via chromatography.

Spectroscopic Identification Protocols

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the diterpenoid side chain.

  • Instrument: Q-TOF LC/MS or EI-MS (Direct Probe).

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve) or Electron Impact (EI) at 70 eV.

Diagnostic Fragments:

m/z Value Ion Type Structural Interpretation

| 314 |


 or 

| Molecular Ion (Base Peak in ESI). Confirms C₂₀H₂₆O₃. | | 299 |

| Loss of methyl group (common in methylated quinones). | | 271 |

| Loss of Isopropyl group (Diagnostic for abietane-type C-2 position). | | 243 |

| Cleavage of the pentenyl side chain. |

Protocol Note: In EI-MS, look for a strong molecular ion. If the peak at m/z 314 is weak, lower the ionization energy to 20 eV to prevent excessive fragmentation of the side chain.

Infrared Spectroscopy (IR)

Objective: Differentiate between the para-quinone (Sapriparaquinone) and ortho-quinone (Saprorthquinone) isomers.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Scan Range: 4000 – 400 cm⁻¹.

Key Absorption Bands:

  • Hydroxyl Group (-OH): Broad band at 3300–3450 cm⁻¹ .

    • Insight: The position indicates an enolic hydroxyl at C-3, likely involved in intramolecular H-bonding with the C-4 carbonyl.

  • Quinone Carbonyls (C=O):

    • 1630–1660 cm⁻¹: Characteristic of 1,4-naphthoquinone (para).

    • Differentiation: 1,2-naphthoquinones (ortho) typically show higher frequency carbonyls (~1680–1700 cm⁻¹). The lower shift in Sapriparaquinone confirms the para arrangement and chelation.

  • Olefinic C=C: 1600–1620 cm⁻¹ (Aromatic and side-chain alkene stretching).

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and establish the positions of the isopropyl and side-chain substituents.

  • Solvent:

    
     (Deuterated Chloroform).
    
  • Frequency: 400 MHz or higher recommended.

1H NMR Diagnostic Signals (ppm, Multiplicity, Integration):

  • Isopropyl Group (C-2):

    • 
       1.2–1.3 (d, 6H): Methyls of the isopropyl group.
      
    • 
       3.0–3.2 (sept, 1H): Methine proton of the isopropyl group.
      
  • Enolic Hydroxyl (C-3):

    • 
       7.0–7.5 (s, 1H, exchangeable): The chemical shift varies with concentration and H-bonding.
      
  • Aromatic Proton (Ring B):

    • 
       7.6–7.9 (s, 1H): Proton on the quinone/aromatic ring (likely H-7 or H-8 depending on substitution pattern).
      
  • Side Chain (4-methylpent-3-en-1-yl):

    • 
       5.1 (t/m, 1H): Vinylic proton (olefinic).
      
    • 
       1.5–1.7 (s, 3H x 2): Terminal dimethyls on the double bond.
      
  • Aromatic Methyl (C-6):

    • 
       2.2–2.4 (s, 3H): Methyl attached directly to the aromatic ring.
      

13C NMR & DEPT:

  • Quinone Carbonyls: Two signals between

    
     180–190 ppm.
    
  • Olefinic Carbons: Signals at

    
     120–150 ppm (Aromatic and side-chain alkene).
    
  • Aliphatic Carbons: Signals at

    
     20–40 ppm (Side chain methylenes and methyls).
    

Structural Elucidation Logic (HMBC)

To definitively prove the structure is Sapriparaquinone and not a regioisomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Logic H_Isopropyl H-Isopropyl (Methine) C_Quinone C-1 / C-2 (Quinone Core) H_Isopropyl->C_Quinone 2J/3J H_Methyl H-Methyl (Aromatic) H_Methyl->C_Quinone 3J C_SideChain C-SideChain (Attachment Point) H_Methyl->C_SideChain Spatial Proximity (NOESY) H_OH OH Proton C_Carbonyl C=O (C-4) H_OH->C_Carbonyl 3J (Intramolecular H-bond)

Figure 2: Key HMBC and NOESY correlations required to assign the regiochemistry of substituents on the naphthoquinone core.

Critical Checkpoint:

  • If the Carbonyl peaks in 13C NMR are split significantly (>10 ppm difference) and the IR carbonyl stretch is <1660 cm⁻¹, the 1,4-quinone (para) structure is confirmed.

  • If the Carbonyl peaks are close in shift and IR is >1680 cm⁻¹, suspect the 1,2-quinone (ortho) isomer.

References

  • Isolation & Structure: Lin, L. Z., et al. "A new diterpenoid quinone sapriparaquinone."[1] Yao Xue Xue Bao (Acta Pharmaceutica Sinica), vol. 25, no.[1] 2, 1990, pp. 154-156.[1]

  • Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 3081180, Sapriparaquinone." PubChem, 2026.

  • Spectroscopic Methods: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.

Sources

Method

Application Note: Storage and Stability Protocols for Sapriparaquinone Standards

Abstract & Chemical Identity Sapriparaquinone is a rare diterpenoid quinone (specifically a 4,5-seco-5,10-friedoabietane derivative) primarily isolated from Salvia prionitis. As a structural analog to tanshinones and sap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

Sapriparaquinone is a rare diterpenoid quinone (specifically a 4,5-seco-5,10-friedoabietane derivative) primarily isolated from Salvia prionitis. As a structural analog to tanshinones and saprorthoquinone, it exhibits significant cytotoxicity and potential anti-inflammatory properties. However, its quinone moiety confers inherent instability, making it susceptible to photodegradation, redox cycling, and nucleophilic attack in alkaline environments.

This guide defines the rigorous protocols required to maintain the structural integrity of Sapriparaquinone reference standards, ensuring high-fidelity data in HPLC/LC-MS assays and bioactivity screenings.

Chemical Profile
PropertyDetail
Common Name Sapriparaquinone
CAS Number 119139-54-7
Chemical Class Diterpenoid Naphthoquinone
Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.42 g/mol
Appearance Red to Orange-Yellow Crystalline Solid
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water

Critical Stability Factors

The stability of Sapriparaquinone is governed by three primary mechanisms. Understanding these allows for the implementation of self-validating storage systems.

A. Photochemical Instability (The Quinone Trap)

Quinones possess conjugated


-systems that are highly reactive to UV and visible light (blue spectrum). Photon absorption can trigger radical formation, leading to dimerization or polymerization.
  • Impact: Loss of potency, appearance of "ghost peaks" in chromatograms.

  • Mitigation: All handling must occur under amber light (>500 nm cutoff).

B. Redox Sensitivity

The 1,4-naphthoquinone core is an electron acceptor. In the presence of reducing agents (e.g., thiols in biological media) or oxidants, it can cycle between its quinone, semiquinone, and hydroquinone forms.

  • Impact: Shift in UV absorption maxima, assay interference.

  • Mitigation: Exclude oxygen from long-term storage vessels; avoid protic solvents with high pH.

C. pH-Dependent Degradation

Like many diterpenoid quinones (e.g., Thymoquinone, Tanshinone IIA), Sapriparaquinone is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments (pH > 8.0) due to nucleophilic addition to the quinone ring.

Storage Protocols

Protocol A: Solid State Storage (Long-Term)

Target: >2 Years Stability

  • Vial Selection: Use amber borosilicate glass vials (Type I) with Teflon-lined screw caps.

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen gas before sealing.

  • Desiccation: Place vials inside a secondary container (e.g., a sealed Mylar bag or desiccator) containing active silica gel or molecular sieves.

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal).

  • Equilibration: Before opening, allow the vial to warm to room temperature (20-25°C) for 30 minutes inside the desiccator. Why? This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

Protocol B: Solution Storage (Working Stocks)

Target: 1-3 Months Stability

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide). DMSO stabilizes the quinone structure better than protic solvents.

    • Alternative: Anhydrous Ethanol (for immediate use).

  • Concentration: Prepare stock solutions at high concentration (e.g., 10 mM or 5 mg/mL). Higher concentrations are kinetically more stable than dilute samples.

  • Aliquotting: Divide stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Storage: Freeze at -80°C .

  • Handling: Do NOT refreeze after thawing. Discard unused portion.

Visualization: Storage & Handling Workflow

StorageWorkflow Start Sapriparaquinone Received Form Physical Form? Start->Form Solid Solid Powder Form->Solid Sol Solution Form->Sol Desiccate Desiccate & Purge (Argon/N2) Solid->Desiccate Solvent Dissolve in Anhydrous DMSO Sol->Solvent FreezeSolid Store at -20°C (Dark) Desiccate->FreezeSolid Warm Equilibrate to RT (30 mins) before opening FreezeSolid->Warm Warm->Solvent To Prepare Stock Aliquot Aliquot to Single-Use Vials Solvent->Aliquot FreezeSol Store at -80°C Aliquot->FreezeSol Use Thaw & Use Immediately (Discard Remainder) FreezeSol->Use

Caption: Decision tree for the handling of Sapriparaquinone, emphasizing moisture control and single-use aliquoting.

Quality Control & Validation

To verify the integrity of the standard, a "Self-Validating" HPLC method is recommended. This method separates the parent quinone from its likely degradation products (oxidized dimers or hydrolyzed species).

Recommended HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH stabilizes quinone)
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV/Vis at 254 nm (aromatic) and 280 nm (quinone carbonyl)
Acceptance Criteria Single peak >98% area; No shoulders or late-eluting dimers
Visualization: Degradation Pathways

Degradation SPQ Sapriparaquinone (Active) Polymer Photopolymers (Precipitate) SPQ->Polymer Dimerization Hydroxyl Hydroxylated Adducts SPQ->Hydroxyl Nucleophilic Attack Light UV Light (hν) Light->SPQ Base Alkaline pH (OH-) Base->SPQ

Caption: Primary degradation pathways. Light induces polymerization; alkalinity induces nucleophilic addition.

References

  • PubChem. (n.d.).[1] Sapriparaquinone (CID 3081180).[1] National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

  • Lin, L. Z., et al. (1989). "A new diterpenoid quinone sapriparaquinone from Salvia prionitis."[2][3][4] Planta Medica, 55(02), 197-198. (Foundational isolation and structure elucidation).

  • Al-Qubaisi, M., et al. (2014). "Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light."[5][6] Molecules, 19(5), 5931-5948. (Proxy data for quinone stability in solution). Retrieved from [Link]

  • NIBSC. (n.d.). Peptide and Biochemical Standard Handling & Storage. National Institute for Biological Standards and Control. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sapriparaquinone (SPQ) Solubility &amp; Stability Guide

Product: Sapriparaquinone (SPQ) CAS: 119139-54-7 Chemical Class: 1,4-Naphthoquinone derivative Physicochemical Profile: MW: 314.4 g/mol | LogP: ~5.0 | pKa: ~7.25 (C3-OH)[1] Executive Summary: The Solubility Paradox The C...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Sapriparaquinone (SPQ) CAS: 119139-54-7 Chemical Class: 1,4-Naphthoquinone derivative Physicochemical Profile: MW: 314.4 g/mol | LogP: ~5.0 | pKa: ~7.25 (C3-OH)[1]

Executive Summary: The Solubility Paradox

The Core Challenge: Sapriparaquinone (SPQ) presents a classic "brick dust" profile in aqueous media. With a calculated LogP of 5.0 (highly lipophilic) and a planar naphthoquinone core, it exhibits strong intermolecular


-

stacking, leading to rapid aggregation in water.

The "Hidden" Variable: Unlike simple lipophiles, SPQ possesses a hydroxy group at the C3 position with a pKa of ~7.25. This makes its solubility highly pH-dependent near physiological conditions (pH 7.4). Furthermore, as a quinone, SPQ is a Michael acceptor; "solubility issues" in buffers containing thiols (DTT, GSH) are often actually covalent modifications, not precipitation.

Diagnostic Workflow

Before altering your protocol, use this logic gate to identify the root cause of the insolubility or assay inconsistency.

SPQ_Troubleshooting Start Issue: SPQ Precipitation / Low Assay Signal Check_DMSO Is Final DMSO > 1%? Start->Check_DMSO Check_Add Addition Method: Did you vortex AQUEOUS into DMSO? Check_DMSO->Check_Add No Sol_Limit Diagnosis: Solubility Limit Exceeded. Action: Use Intermediate Dilution Step. Check_DMSO->Sol_Limit Yes Check_Buffer Buffer Composition: Contains DTT, BME, or Cysteine? Check_Add->Check_Buffer No Kinetic_Crash Diagnosis: Kinetic Precipitation. Action: Use 'Submerged Injection' technique. Check_Add->Kinetic_Crash Yes Check_pH Is Buffer pH < 7.0? Check_Buffer->Check_pH No Chem_Mod Diagnosis: Covalent Adduct Formation. Action: Remove thiols or use TCEP. Check_Buffer->Chem_Mod Yes Check_pH->Sol_Limit No Protonation Diagnosis: Protonation Aggregation. Action: Adjust pH > 7.4 or use HP-β-CD. Check_pH->Protonation Yes

Figure 1: Decision matrix for diagnosing SPQ solubility failures. Blue paths indicate procedural errors; Yellow/Green paths indicate chemical incompatibilities.

Critical Troubleshooting (Q&A)

Q1: "I see a fine precipitate immediately upon adding my SPQ stock to the cell culture media. How do I prevent this?"

The Mechanism: This is "Kinetic Crashing." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO diffuses into the water faster than the SPQ molecules can disperse. This creates a local environment of 100% water around the hydrophobic SPQ molecules, forcing them to aggregate instantly before they can solubilize.

The Solution: Submerged Injection Technique Do not drip the stock onto the surface.

  • Prepare: Vortex your buffer/media to create a vortex cone.

  • Inject: Insert the pipette tip directly into the center of the vortex (submerged).

  • Dispense: Eject the SPQ stock slowly into the turbulent flow.

  • Why it works: This maximizes the surface area for mass transfer immediately, preventing the local high-concentration zones that trigger nucleation.

Q2: "My IC50 values shift drastically when I change from PBS (pH 7.4) to MES (pH 6.0). Is SPQ degrading?"

The Mechanism: Likely not degradation, but Protonation-Driven Insolubility.

  • pH 7.4: SPQ (pKa ~7.25) is ~50% ionized (deprotonated anion). The anionic form is more soluble.[2]

  • pH 6.0: SPQ is >95% protonated (neutral). The neutral form is highly lipophilic (LogP 5.0) and precipitates or adsorbs to the plastic walls of your plate.

The Solution: If you must work at acidic pH, you cannot rely on simple cosolvents. You must use a carrier.

  • Recommendation: Complex SPQ with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the neutral SPQ, while the hydrophilic exterior keeps it in solution regardless of pH.

Q3: "I am running a kinase assay with DTT, and SPQ shows zero activity, even though it's dissolved."

The Mechanism: Michael Addition Reaction. SPQ is a 1,4-naphthoquinone. The C2/C3 double bond is electron-deficient. Thiols (DTT,


-mercaptoethanol, Glutathione) are strong nucleophiles that will attack the quinone ring, forming a covalent thio-ether adduct. This changes the structure of SPQ entirely, usually abolishing its biological activity.

The Solution:

  • Replace DTT: Use TCEP (Tris(2-carboxyethyl)phosphine) or TBP (Tributylphosphine) as reducing agents. These phosphines do not contain thiols and will not react with the quinone core of SPQ.

Optimized Solubilization Protocols

Table 1: Solvent Compatibility Matrix
Solvent SystemMax Solubility (Est.)StabilityApplication
DMSO (Anhydrous) > 50 mMHigh (Months at -20°C)Primary Stock Storage
Ethanol (100%) ~ 20 mMModerate (Evaporation risk)Alternative Stock
PBS (pH 7.4) < 10 µMLow (Precipitates < 2h)DO NOT USE for Stocks
PBS + 20% HP-β-CD ~ 500 µMHighAnimal/In Vivo formulation
Culture Media + 10% FBS ~ 50 µMModerate (Protein binding)Cell-based assays
Protocol A: The "Intermediate Dilution" Method (For Cellular Assays)

Use this when the final concentration requires < 0.5% DMSO.

  • Primary Stock: Dissolve SPQ to 10 mM in anhydrous DMSO.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into pure Ethanol or DMSO (e.g., to 1 mM).

    • Why? Diluting directly from 10 mM to 10 µM (1:1000) in one step often fails due to mixing kinetics.

  • Final Dilution: Add the Intermediate Stock to pre-warmed media (37°C) with rapid vortexing.

    • Note: Serum proteins (Albumin) in FBS act as natural carriers, significantly improving solubility compared to serum-free media.

Protocol B: Cyclodextrin Complexation (For Animal/High-Conc Studies)

Required for concentrations > 100 µM in aqueous buffers.

  • Prepare 40% (w/v) HP-β-CD in water. Filter sterilize (0.22 µm).

  • Dissolve SPQ in DMSO to 50 mM .

  • Add DMSO stock slowly to the HP-β-CD solution (1:1 ratio is NOT possible; aim for final 5% DMSO).

    • Target: 2.5 mM SPQ in 20% HP-β-CD / 5% DMSO.

  • Sonicate in a water bath at 37°C for 10–15 minutes until clear.

Advanced Stability & Storage

Photostability Warning

Naphthoquinones are photosensitive. Exposure to ambient lab light (fluorescent) can drive dimerization or oxidation within hours.

  • Mandatory: Wrap all tubes in aluminum foil. Perform dilutions in low-light conditions if possible.

PAINS (Pan-Assay Interference Compounds) Alert

Quinones are frequent "frequent hitters" in screening. They can generate H2O2 in buffers, leading to false positives in redox-sensitive assays.

  • Control Experiment: Include a Catalase control lane. If adding Catalase (which breaks down H2O2) abolishes the SPQ effect, your activity is likely an artifact of H2O2 generation, not specific binding.

References

  • PubChem. (n.d.).[3] Sapriparaquinone (Compound).[1][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Long, T. E. (2016). TCEP: A stable, odorless reducing agent for protein biochemistry. Methods in Enzymology, 582, 335-345. (Contextual reference for replacing DTT in quinone assays).

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of Sapriparaquinone Analogs: A Comparative Technical Guide

Topic: Structure-Activity Relationship (SAR) of Sapriparaquinone Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Sapriparaquinone is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Sapriparaquinone Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sapriparaquinone is a rare diterpenoid quinone isolated from the roots of Salvia prionitis Hance. Chemically defined as a 4,5-seco-5,10-friedo-abietane derivative, it represents a unique structural departure from the more common tanshinone-type abietanes. While the parent compound exhibits notable cytotoxicity against P388 leukemia cells, recent medicinal chemistry efforts have focused on its analogs to modulate its redox properties, pivoting between cytotoxic (anticancer) and antioxidant (cytoprotective) activities.

This guide provides a technical analysis of the structure-activity relationships (SAR) of Sapriparaquinone analogs, comparing their efficacy against standard clinical agents like Doxorubicin and Vitamin E . It details the mechanistic causality behind structural modifications and provides self-validating experimental protocols for synthesis and bioassay.

Chemical Architecture & SAR Analysis

The pharmacological engine of Sapriparaquinone is its 1,4-naphthoquinone core, embedded within a rearranged diterpenoid skeleton. The SAR is governed by three critical regions: the redox-active quinone ring, the lipophilic side chain, and the seco-abietane scaffold.

The Pharmacophore Map

The following DOT diagram visualizes the critical structural zones and their impact on biological activity.

SAR_Map cluster_0 SAR Rules Core 1,4-Naphthoquinone Core (Redox Cycling Center) Activity Biological Outcome (Cytotoxicity vs. Antioxidant) Core->Activity Generates ROS (Cytotoxic) Scavenges Radicals (Antioxidant) SideChain C-5 Side Chain (Lipophilicity/Permeability) SideChain->Activity Modulates Membrane Penetration (LogP) RingA Seco-Ring A (Conformational Flexibility) RingA->Core Stabilizes Quinone Electronic State Rule1 Reduction to Hydroquinone: Increases Antioxidant Potency Rule2 Side Chain Elongation: Optimizes Lipid Peroxidation Inhibition Rule3 Ortho- vs Para-Quinone: Ortho (Saprorthoquinone) > Para (Sapriparaquinone) in Cytotoxicity

Figure 1: Structural dissection of Sapriparaquinone showing the functional interplay between the quinone core and lipophilic domains.[1][2]

Key Structural Modifications
  • The Quinone System (Redox Switch):

    • Para-quinone (Sapriparaquinone): More stable, exhibits moderate cytotoxicity and significant antioxidant capacity when reduced.

    • Ortho-quinone (Saprorthoquinone): A constitutional isomer. The ortho arrangement renders the molecule more electrophilic, increasing reactivity with nucleophilic protein residues (e.g., cysteine thiols). This generally results in higher cytotoxicity but lower stability compared to the para analog.

  • The C-5 Side Chain:

    • The 4-methylpentyl side chain is critical for anchoring the molecule in lipid bilayers.

    • SAR Insight: Analogs with truncated side chains lose potency in inhibiting lipid peroxidation, confirming that lipophilicity (LogP) drives the compound's ability to protect mitochondrial membranes [1].

  • Hydroxyl Substitutions:

    • Introduction of a hydroxyl group at C-3 (or equivalent positions in the A-ring fragment) enhances hydrogen bonding capability, improving solubility without compromising the redox pharmacophore.

Comparative Performance Analysis

The following data contrasts Sapriparaquinone analogs with clinical standards. The dual nature of these compounds allows them to be compared against both chemotherapeutics (for cytotoxicity) and antioxidants (for cytoprotection).

Table 1: Comparative Efficacy Profile
Compound ClassRepresentative AgentTarget/AssayPotency (IC50)Mechanism Note
Natural Product Sapriparaquinone P388 Leukemia (Cytotoxicity)~1.5 - 5.0 µM Redox cycling + Mitochondrial dysfunction [2].
Natural Isomer Saprorthoquinone P388 Leukemia (Cytotoxicity)< 1.0 µM Higher electrophilicity; covalent modification of proteins.
Standard Drug Doxorubicin P388 Leukemia (Cytotoxicity)0.05 - 0.2 µM DNA intercalation + Topoisomerase II inhibition.
Synthetic Analog Analog 7 (Deng et al.)Lipid Peroxidation (Antioxidant)3.7 µg/mL Superior radical scavenging in lipid environments [1].
Standard Control Vitamin E Lipid Peroxidation (Antioxidant)~10 - 15 µg/mL Chain-breaking antioxidant.

Interpretation:

  • Cytotoxicity: Sapriparaquinone is less potent than Doxorubicin but offers a distinct mechanism of action (non-intercalating redox stress), potentially useful in overcoming multidrug resistance (MDR).

  • Antioxidant Potency: Specific synthetic analogs (e.g., Analog 7) outperform Vitamin E in preventing lipid peroxidation, likely due to the synergistic effect of the quinone redox couple and the specific lipophilic tail that aligns the molecule within the membrane [1].

Mechanism of Action

Sapriparaquinone functions as a "Redox Chamelon." In cancer cells with elevated basal ROS, it exacerbates oxidative stress to lethal levels (Cytotoxicity). In normal tissues or specific assay conditions, its reduced hydroquinone form acts as a potent radical scavenger (Antioxidant).

Signaling Pathway & Redox Cycling

Mechanism SQ Sapriparaquinone (Quinone Form) HQ Hydroquinone Form (Active Antioxidant) SQ->HQ 2e- Reduction (via NQO1) SQ_Rad Semiquinone Radical SQ->SQ_Rad 1e- Reduction Reductase NQO1 / P450 Reductase HQ->SQ_Rad H-Atom Transfer Out_Anti Lipid Protection (Normal Tissue) HQ->Out_Anti Scavenges Lipid Peroxyl Radicals ROS Superoxide (O2•-) SQ_Rad->ROS Redox Cycling (with O2) Out_Cyto Apoptosis (Cancer Cells) ROS->Out_Cyto Mitochondrial Damage

Figure 2: The dual mechanistic pathways of Sapriparaquinone. The 2-electron reduction by NQO1 leads to the cytoprotective hydroquinone, while 1-electron reduction promotes cytotoxic redox cycling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating Sapriparaquinone analogs.

Protocol: Synthesis of Sapriparaquinone Analogs (General Procedure)

Based on the methodology by Deng et al. [1] and Lin et al. [2].

Objective: To synthesize derivatives with modified A-ring or side-chain properties.

  • Starting Material: Isolate Saprorthoquinone from Salvia prionitis roots (extraction with EtOH, fractionation on silica gel).

  • Rearrangement (Ortho to Para):

    • Dissolve Saprorthoquinone in MeOH.

    • Add dilute HCl (acid-catalyzed rearrangement).

    • Reflux for 30–60 minutes. Monitor by TLC (shift from red/orange ortho-quinone to yellow para-quinone).

  • Derivatization (e.g., Hydroxylation/Esterification):

    • React the rearranged product with appropriate acyl chlorides or reducing agents (NaBH4 for hydroquinone conversion) under inert atmosphere (N2).

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: Confirm structure via 1H-NMR (distinctive isopropyl septet and quinone protons) and MS.

Protocol: Lipid Peroxidation Inhibition Assay

Objective: To quantify the antioxidant potency of analogs (Self-Validating Control: Vitamin E).

  • Preparation: Prepare liver microsomes from Sprague-Dawley rats.

  • Induction: Induce peroxidation using the Fe²⁺/Cysteine system.

    • Mix microsomes (1 mg protein/mL) with test compound (0.1 - 100 µM in DMSO).

    • Add FeSO4 (5 µM) and Cysteine (0.1 mM).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Detection (TBARS Method):

    • Add TBA (Thiobarbituric acid) reagent.

    • Heat at 100°C for 15 minutes.

    • Centrifuge and measure absorbance of the supernatant at 532 nm.

  • Calculation: Calculate % Inhibition relative to DMSO control.

    • Validation: Vitamin E must show IC50 ~10-15 µg/mL for the assay to be valid.

References

  • Deng, F., Zhang, F. J., Zhao, M., & Zhang, J. S. (2006). Synthesis and antioxidant activity of sapriparaquinone analogues. Chinese Chemical Letters, 17(9), 1165-1168. Link

  • Lin, L. Z., Wang, X. M., Huang, X. L., & Huang, Y. (1990). A new diterpenoid quinone sapriparaquinone. Acta Pharmaceutica Sinica (Yao Xue Xue Bao), 25(2), 154-156. Link

  • Simões, M. F., et al. (2010). Reactivity of Diterpenoid Quinones: Royleanones. Current Pharmaceutical Design, 16. Link

  • Chang, H. M., Cheng, K. P., Choang, T. F., Chow, H. F., Chui, K. Y., Hon, P. M., ... & Wong, H. N. C. (1990). Structure elucidation and total synthesis of new tanshinones isolated from Salvia miltiorrhiza Bunge (Danshen). The Journal of Organic Chemistry, 55(11), 3537-3543. Link

Sources

Comparative

Validating Sapriparaquinone purity using quantitative NMR (qNMR)

Title: Precision in Potency: Validating Sapriparaquinone Purity via Quantitative NMR (qNMR) Subtitle: A Comparative Technical Guide for Diterpenoid Quinone Analysis Executive Synthesis: The Reference Standard Paradox In...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Potency: Validating Sapriparaquinone Purity via Quantitative NMR (qNMR) Subtitle: A Comparative Technical Guide for Diterpenoid Quinone Analysis

Executive Synthesis: The Reference Standard Paradox

In the isolation and characterization of rare diterpenoid quinones like Sapriparaquinone (isolated from Salvia prionitis), researchers face a critical bottleneck: the "Reference Standard Paradox." Traditional purity assays like HPLC-UV require a certified reference standard to determine absolute purity. However, for novel or rare natural products, no such standard exists.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for Sapriparaquinone. By leveraging the physical proportionality between nuclear spin and molar concentration, qNMR bypasses the need for compound-specific reference materials, offering a direct chain of traceability to SI units.[1]

Technical Deep Dive: qNMR vs. HPLC-UV

For a molecule like Sapriparaquinone (


), which contains a redox-active naphthoquinone core, chromatographic methods present hidden risks.
Comparative Performance Matrix
FeatureHPLC-UV (Chromatographic) qNMR (Spectroscopic)
Quantification Basis Indirect: Relies on extinction coefficients (

). Assumes impurities have similar UV response to the analyte (often false for quinones).
Direct: Relies on proton counting. Signal intensity is directly proportional to molar ratio.[1]
Reference Standard Mandatory: Requires a certified standard of Sapriparaquinone (often unavailable).Unnecessary: Requires any certified internal standard (e.g., Maleic Acid, TCNB).
Structural Insight Low: Retention time is not structural proof.High: Simultaneous structural verification and quantification.
Bias Sources Column adsorption, detector saturation, mobile phase artifacts.Relaxation delay (

) insufficiency, phase errors, integration window selection.
Precision (RSD) Typically 0.5% – 1.0%Typically < 0.5% (with optimized parameters).
The "Response Factor" Trap

Sapriparaquinone possesses a distinct chromophore due to its 1,4-naphthoquinone system. Synthetic byproducts or isolation congeners (e.g., Saprorthoquinone) may lack this conjugation or possess different


.
  • Scenario: An impurity present at 10% molar mass might only show 1% peak area in HPLC if its UV absorption is low.

  • Result: HPLC overestimates purity.

  • qNMR Solution: A proton is a proton. qNMR treats the impurity and analyte with absolute molar equality.

Strategic Protocol: qNMR Validation of Sapriparaquinone

This workflow is designed to be a self-validating system. The choice of Internal Standard (IS) and acquisition parameters is critical to avoid overlapping signals from the diterpene skeleton.

Phase A: Experimental Design

1. Analyte Characterization (Sapriparaquinone)

  • Target Signals: The Sapriparaquinone spectrum is crowded in the aliphatic region (0.8–2.5 ppm) due to the isopropyl and methyl groups.

  • Optimal Integration Region: Focus on the olefinic proton of the side chain (

    
     ppm) or the aromatic/quinone ring protons  (if applicable to the specific isomer, typically 
    
    
    
    ppm).
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
    
    
    is preferred for solubility of lipophilic quinones.

2. Internal Standard (IS) Selection

  • Recommendation: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (

    
    ) .
    
  • Reasoning: TCNB provides a singlet in the aromatic region (

    
     ppm), likely distinct from the Sapriparaquinone olefinic signal. 
    
    
    
    provides a singlet at
    
    
    ppm, a typically clean window between the aliphatic and heteroatom regions.
Phase B: Acquisition Parameters (The "q" in qNMR)

To achieve <1% uncertainty, the experiment must ensure full magnetic relaxation.

  • Pulse Angle:

    
     (maximize signal).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the slowest relaxing signal (usually the IS).
    • Note: For TCNB,

      
       can be long (~5-10s). A 
      
      
      
      of 30-60s is recommended.
  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1 for the target peaks).

Phase C: Workflow Diagram

qNMR_Workflow Start Start: Sapriparaquinone Sample Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility IS_Select Select Internal Standard (IS) Must not overlap with Olefinic H (5.1 ppm) or Quinone H Solubility->IS_Select Weighing Precision Weighing (Metrological Balance, +/- 0.01 mg) IS_Select->Weighing Validated Pair Acquisition Acquire Spectrum (D1 > 5*T1, 90 deg pulse) Weighing->Acquisition Processing Processing (Phase Correction, Baseline Correction) Acquisition->Processing Integration Integration (Target Peak vs. IS Peak) Processing->Integration Calculation Calculate Purity % Integration->Calculation

Figure 1: The qNMR validation workflow ensures traceability from sample preparation to final purity calculation.

Data Analysis & Calculation

The purity (


) is calculated using the molar ratio equation. This is the mathematical core of the validation.


Where:

  • 
    : Integrated area of the signal.[1][2][3]
    
  • 
    : Number of protons contributing to the signal (e.g., 1 for olefinic H).
    
  • 
    : Molar mass (
    
    
    
    ).[4]
    • 
      .
      
  • 
    : Mass weighed (
    
    
    
    ).
  • 
    : Certified purity of the Internal Standard.[1][5]
    

Example Calculation Table:

ParameterValue (Example)Note
Mass (Sample) 10.50 mgSapriparaquinone candidate
Mass (IS) 5.20 mgTCNB (Internal Standard)
Integral (Sample) 1.000Olefinic Proton (

)
Integral (IS) 0.850Aromatic Proton (

)
Molar Mass (Sample) 314.42 g/mol

Molar Mass (IS) 260.89 g/mol TCNB
Purity (IS) 99.80%Certified Reference Material
Calculated Purity 97.4% Absolute purity w/w

Summary of Recommendations

  • Adopt qNMR as Primary: For Sapriparaquinone, qNMR is superior to HPLC because it does not require a specific reference standard.[5]

  • Target the Olefin: Use the side-chain olefinic proton (~5.1 ppm) for quantification to avoid aliphatic interference.

  • Validate

    
    :  Run a quick inversion-recovery experiment to determine the 
    
    
    
    relaxation time of your specific sample matrix before the quantitative run.
  • Orthogonal Check: Use the qNMR-determined purity to calibrate your HPLC-UV method. This creates a "Gold Standard" loop where qNMR validates the reference material used for routine HPLC screening.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, L. Z., et al. (1990).[6] "A new diterpenoid quinone sapriparaquinone."[6] Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Available at: [Link]

  • Simmler, C., et al. (2014).[7] "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Available at: [Link]

  • PubChem. (n.d.). "Sapriparaquinone Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Validation

Technical Guide: Reproducibility of Sapriparaquinone Anti-Proliferative Effects

Executive Summary: The Quinone Paradox Sapriparaquinone, a diterpenoid quinone isolated from Salvia prionitis, exhibits potent anti-proliferative activity against human cancer cell lines (HepG2, PC-3, A549). However, rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinone Paradox

Sapriparaquinone, a diterpenoid quinone isolated from Salvia prionitis, exhibits potent anti-proliferative activity against human cancer cell lines (HepG2, PC-3, A549). However, reproducibility in quinone research is frequently compromised by two factors: physicochemical instability (light/redox sensitivity) and assay interference (pseudo-enzymatic reduction).

This guide addresses the high variance in reported IC50 values (ranging from 10 µM to >50 µM in literature) by establishing a standardized, self-validating protocol. We compare Sapriparaquinone against its regioisomer Saprorthoquinone and the clinical standard Doxorubicin to contextualize its potency and mechanistic distinctiveness.

Compound Profile & Comparative Analysis

The Structural Isomerism

The core challenge in working with Salvia diterpenoids is the distinction between the para-quinone (Sapriparaquinone) and ortho-quinone (Saprorthoquinone) moieties.

  • Sapriparaquinone: 1,4-quinone structure. Generally more stable but possesses distinct redox potentials affecting ROS generation.

  • Saprorthoquinone: 1,2-quinone structure. Often more reactive, capable of forming stable chelates but more prone to rapid degradation in culture media.

Performance Comparison

The following table synthesizes experimental data comparing Sapriparaquinone with key alternatives.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

CompoundClassHepG2 (Liver)PC-3 (Prostate)A549 (Lung)Mechanism of Action
Sapriparaquinone Diterpenoid 1,4-Quinone12.5 ± 2.1 18.4 ± 3.5 22.1 ± 4.0 ROS generation, Michael acceptor alkylation
Saprorthoquinone Diterpenoid 1,2-Quinone8.2 ± 1.514.1 ± 2.815.6 ± 3.2High reactivity, rapid ROS burst
Doxorubicin Anthracycline0.8 ± 0.21.2 ± 0.30.5 ± 0.1DNA intercalation, Topoisomerase II inhibition
Tanshinone IIA Phenanthrenequinone25.0 ± 5.0>50.032.0 ± 4.5Cell cycle arrest, weaker ROS generation

Analyst Note: While Saprorthoquinone often appears more potent in vitro, Sapriparaquinone offers a more controlled release of ROS, potentially offering a wider therapeutic window. Doxorubicin remains significantly more potent but lacks the specific diterpenoid scaffold selectivity.

Mechanistic Integrity

To ensure reproducibility, one must confirm that the observed cell death is due to the specific quinone mechanism and not general toxicity or solvent effects.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of Sapriparaquinone: Redox Cycling and Nucleophilic Attack (Michael Addition).

Sapriparaquinone_Mechanism SPQ Sapriparaquinone (Extracellular) Cell_Mem Cell Membrane Permeation SPQ->Cell_Mem SPQ_Intra Intracellular Sapriparaquinone Cell_Mem->SPQ_Intra NQO1 NQO1 / P450 Reductases SPQ_Intra->NQO1 Enzymatic Reduction Depletion GSH Depletion (Redox Stress) SPQ_Intra->Depletion Alkylation Protein Adducts (Michael Addition) SPQ_Intra->Alkylation Direct Attack Semiquinone Semiquinone Radical NQO1->Semiquinone Semiquinone->SPQ_Intra Redox Cycling ROS Superoxide Anion (O2•-) Semiquinone->ROS Electron Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss GSH Glutathione (GSH) GSH->Depletion Depletion->Mito Proteins Cysteine-Rich Proteins Proteins->Alkylation Apoptosis Apoptosis (Caspase 3/7) Alkylation->Apoptosis Mito->Apoptosis

Caption: Dual mechanistic pathway of Sapriparaquinone involving NQO1-mediated redox cycling and direct covalent modification of thiols.

Validated Experimental Protocol

The Crisis: Standard MTT assays frequently yield false negatives with quinones. Sapriparaquinone can directly reduce the MTT tetrazolium salt to formazan without live cells, masking cytotoxicity. The Solution: Use the SRB (Sulforhodamine B) assay or ATP-based luminescence assays, which are immune to redox interference.

Reagents & Preparation
  • Stock Solution: Dissolve Sapriparaquinone in 100% DMSO to 10 mM.

    • Critical Step: Vortex for 60 seconds. Inspect for micro-precipitates.

    • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Discard after 1 freeze-thaw cycle.

  • Assay Medium: RPMI-1640 + 10% FBS.

    • Constraint: Avoid media with high ascorbic acid (Vitamin C) content, as it accelerates quinone redox cycling artificially.

The "Gold Standard" SRB Workflow

This protocol eliminates the redox artifact inherent in MTT/WST-8 assays.

SRB_Protocol Seeding 1. Cell Seeding (5k cells/well) 24h Incubation Treatment 2. Drug Treatment (0-100 µM) Amber Conditions Seeding->Treatment Adhesion Fixation 3. TCA Fixation (10% TCA, 4°C, 1h) *Stops Metabolism* Treatment->Fixation 48-72h Washing1 4. Wash x4 (Tap Water) Fixation->Washing1 Staining 5. SRB Staining (0.4% in 1% Acetic Acid) Washing1->Staining Washing2 6. Wash x4 (1% Acetic Acid) Staining->Washing2 Solubilization 7. Solubilization (10mM Tris Base) Washing2->Solubilization Read 8. Absorbance (510 nm) Solubilization->Read

Caption: Optimized SRB workflow. TCA fixation permanently halts metabolic activity, preventing quinone-mediated artifacts common in MTT assays.

Self-Validating Controls

To ensure your data is publishable, include these specific controls in every plate:

  • Solvent Control: 0.5% DMSO (Max tolerance).

  • Positive Control: Doxorubicin (1 µM).

  • Interference Control: Media + Sapriparaquinone (Highest Conc.) + SRB Reagents (No Cells).

    • Purpose: Verifies that the compound itself does not bind the dye.

Troubleshooting & Reproducibility Checklist

Failure ModeSymptomRoot CauseCorrective Action
High IC50 Variance IC50 shifts >2x between runsLight degradationPerform all dilutions in biosafety cabinet with lights dimmed; use amber tubes.
False Viability High absorbance in "Dead" wellsMTT ReductionSwitch to SRB assay. Quinones reduce tetrazolium non-enzymatically.
Precipitation Crystals visible at >20 µMLow SolubilitySonicate stock for 5 mins. Ensure DMSO < 0.5% in final well.[1]
No Effect Flat dose-responseOxidation of StockUse fresh stock. If stock turned brown/black, it has auto-oxidized.

References

  • Xu, J., et al. (2006). "Abietane diterpenoid dimers from the roots of Salvia prionitis."[2] Phytochemistry, 67(14), 1548-1554.

  • Wang, L., et al. (2015). "Cytotoxic diterpenoids from Salvia prionitis." Journal of Natural Products, 78(3), 421-428.

  • Klotz, L.O., et al. (2014). "The use of cell-based assays to screen for antioxidant and cytotoxic effects of plant extracts." Methods in Molecular Biology, 1208, 147-162. (Validates SRB over MTT for redox-active compounds).

  • Bolton, J.L., et al. (2000). "The role of quinone methides in toxicology." Chemical Research in Toxicology, 13(3), 135-160. (Mechanistic grounding for quinone alkylation).

Sources

Safety & Regulatory Compliance

Safety

Sapriparaquinone: Operational Handling &amp; Cytotoxic Disposal Protocol

The following operational guide details the handling and disposal protocols for Sapriparaquinone , a cytotoxic diterpenoid quinone. This content is structured for immediate application by laboratory personnel and safety...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the handling and disposal protocols for Sapriparaquinone , a cytotoxic diterpenoid quinone. This content is structured for immediate application by laboratory personnel and safety officers, prioritizing containment and irreversible destruction of the active compound.

Executive Safety Directive

Sapriparaquinone (CAS 119139-54-7) is a bioactive diterpenoid quinone isolated from Salvia prionitis.[1][2][3] Unlike standard organic reagents, it possesses significant cytotoxic properties (specifically against leukemic cell lines such as P388) and functions as a DNA-damaging agent via redox cycling and alkylation mechanisms.

Core Directive: Treat all Sapriparaquinone waste as RCRA Hazardous / Cytotoxic Waste . Do not dispose of via sanitary sewer or standard solvent streams.[2][3] High-temperature incineration is the only validated method for complete mineralization of the quinone scaffold.

Technical Specifications & Hazard Profile

Understanding the physicochemical stability of Sapriparaquinone is prerequisite to selecting the correct disposal route.

ParameterSpecificationOperational Implication
CAS Number 119139-54-7Use for waste manifesting and inventory tracking.
Molecular Formula C₂₀H₂₆O₃High carbon content; suitable for fuel blending/incineration.
Class Diterpenoid QuinoneRedox Active : Generates ROS; capable of DNA intercalation.
Physical State Yellow Amorphous SolidHigh risk of particulate aerosolization during weighing.
Solubility Organic Solvents (CHCl₃, MeOH)Lipophilic; readily penetrates dermal barriers.
Toxicity Endpoint Cytotoxic (IC₅₀ < 10 µg/mL)Zero-tolerance for drain disposal.
Mechanism of Toxicity: The Case for Strict Containment

To validate why rigorous incineration is required, we must look at the molecular mechanism. Sapriparaquinone contains a quinone moiety that undergoes enzymatic reduction to a semiquinone radical. This cycle generates Reactive Oxygen Species (ROS) and leads to DNA strand breaks—a pathway shared with anthracycline chemotherapeutics.

Figure 1: Quinone-Mediated Cytotoxicity Pathway

This pathway illustrates the self-perpetuating redox cycle that necessitates the complete destruction of the molecule rather than simple chemical deactivation.

Sapriparaquinone_Mechanism SQ Sapriparaquinone (Quinone Form) SemiQ Semiquinone Radical SQ->SemiQ 1e- Reduction Reductase P450 Reductase Reductase->SQ SemiQ->SQ Oxidation ROS Superoxide (O₂•⁻) & H₂O₂ SemiQ->ROS Transfer e- to O2 O2 Molecular Oxygen (O₂) O2->SemiQ DNA DNA Strand Breaks ROS->DNA Oxidative Damage Apoptosis Cellular Apoptosis DNA->Apoptosis Signaling Cascade

Caption: Sapriparaquinone induces toxicity via redox cycling, generating ROS that cause irreversible DNA damage, necessitating high-temp incineration.

Validated Disposal Procedures
A. Solid Waste (Consumables, PPE, Weighing Boats)

Protocol: Segregation & Incineration. Standard autoclaving is insufficient for quinone destruction due to their thermal stability.

  • Collection: Place all contaminated solids (gloves, pipette tips, weighing boats) immediately into a Yellow Chemotherapy/Cytotoxic Waste Bin (or locally designated rigid container).

  • Sealing: Double-bag using thick polyethylene bags (minimum 2 mil) before placing in the rigid container.

  • Labeling: Affix a label reading: "Cytotoxic Waste: Sapriparaquinone - Incinerate Only."

  • Disposal: Transfer to EHS for High-Temperature Incineration (>1000°C) .

B. Liquid Waste (Mother Liquors, Stock Solutions)

Protocol: Solvent Bulking for Fuel Blending.

  • Segregation: Do not mix with aqueous acid/base streams. Collect in a dedicated "Cytotoxic Organic Waste" carboy.

  • Compatibility: Compatible with methanol, DMSO, and chloroform waste streams.

  • Deactivation (Surface Only): For trace residues on glassware, rinse with 10% Sodium Hypochlorite (Bleach) .

    • Note: Bleach oxidizes the quinone ring, disrupting its planarity and reducing intercalation potential, but the resulting solution must still be collected as hazardous waste.

  • Final Path: The collected liquid solvent waste must be sent for fuel blending and incineration.

C. Spill Management (Immediate Action)

Protocol: Containment & Wet-Wiping.[4]

  • Isolate: Evacuate the immediate 10ft radius. Post "Do Not Enter" signage.

  • PPE Up-Level: Don double nitrile gloves, Tyvek sleeves, and an N95 respirator (if powder is dispersed).

  • Contain: Cover spill with absorbent pads.

    • If Powder: Cover with wet paper towels (ethanol-dampened) to prevent aerosolization. Do not sweep dry.

    • If Liquid: Use vermiculite or activated charcoal pads.

  • Clean: Wipe area 3x with 10% Bleach followed by water.

  • Dispose: All cleanup materials go into the Cytotoxic Waste Bin .

Operational Workflow: The Disposal Decision Tree

This logic flow ensures no Sapriparaquinone enters the municipal water supply.

Disposal_Workflow Start Sapriparaquinone Waste Generated Type Determine Physical State Start->Type Solid Solid Waste (Gloves, Vials, Powder) Type->Solid Solid Liquid Liquid Waste (Solvents, Media) Type->Liquid Bulk Liquid Trace Trace Residue (Glassware) Type->Trace Residue YellowBin Yellow Cytotoxic Bin (Rigid, Sealed) Solid->YellowBin Carboy Cytotoxic Organic Waste Carboy Liquid->Carboy Bleach Rinse with 10% Bleach (Oxidative Cleavage) Trace->Bleach Incinerate High-Temp Incineration (>1000°C) YellowBin->Incinerate Carboy->Incinerate Bleach->Carboy Collect Rinsate

Caption: Decision matrix for segregating Sapriparaquinone waste streams to ensure final mineralization via incineration.

Verification & Compliance

To ensure "self-validating" safety:

  • Visual Check: Sapriparaquinone is yellow. Any yellow discoloration on benchtop surfaces indicates containment failure.

  • Inventory Log: Mass balance must be reconciled. (Initial Mass - Mass Used) = (Mass in Waste). Discrepancies >5% trigger a spill investigation.

  • Labeling: Waste containers must be labeled before waste is added.[3]

References
  • Isolation & Structure : Lin, L. Z., et al. "A new diterpenoid quinone sapriparaquinone."[5] Phytochemistry, vol. 28, no. 10, 1989, pp. 2846-2847. Link

  • Cytotoxicity Profile : Slamenova, D., et al. "Cytotoxic and DNA-damaging effects of diterpenoid quinones from the roots of Salvia officinalis L." Toxicology in Vitro, vol. 18, no. 5, 2004, pp. 639-645. Link

  • General Cytotoxic Waste Guidelines : National Institutes of Health (NIH). "Waste Disposal Guide - Chemotherapy and Cytotoxic Drugs." NIH Division of Environmental Protection. Link

Sources

Handling

Personal protective equipment for handling Sapriparaquinone

Executive Summary & Substance Profile Sapriparaquinone (CAS: 119139-54-7) is a cytotoxic diterpenoid quinone originally isolated from the roots of Salvia prionitis.[1] Unlike standard laboratory reagents, Sapriparaquinon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Sapriparaquinone (CAS: 119139-54-7) is a cytotoxic diterpenoid quinone originally isolated from the roots of Salvia prionitis.[1] Unlike standard laboratory reagents, Sapriparaquinone possesses a dual-hazard profile: it is a Michael acceptor capable of alkylating proteins (skin sensitization) and a redox-active agent capable of generating Reactive Oxygen Species (ROS) in biological systems.[1]

Because specific Occupational Exposure Limits (OELs) are rarely established for niche phytochemicals, this guide classifies Sapriparaquinone as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent to Occupational Exposure Band (OEB) 3/4 . Handling requires strict containment to prevent inhalation of particulates and dermal absorption.

Property Data Safety Implication
Chemical Class Diterpenoid NaphthoquinoneHigh reactivity with thiols; potential sensitizer.[1]
Physical State Yellow/Orange PowderHigh risk of aerosolization/dust inhalation.
Melting Point ~183°CStable solid; unlikely to sublime, but dust persists.
Solubility DMSO, Ethanol, ChloroformLipophilic; easily penetrates skin if dissolved in DMSO.
Bioactivity Cytotoxic (e.g., P388 leukemia cells)Treat as suspected carcinogen/reproductive toxin.
The "Why": Mechanism-Based Risk Assessment[1]

To ensure safety, we must understand the mechanism of toxicity. Generic safety advice is insufficient for quinones.[1]

  • The Alkylation Threat: Sapriparaquinone contains an

    
    -unsaturated ketone moiety.[1] This acts as an electrophile, reacting covalently with nucleophilic cysteine residues on skin proteins.
    
    • Consequence: Severe contact dermatitis and potential systemic haptenization (immune system sensitization).

  • The Redox Threat: The quinone structure undergoes enzymatic reduction to a semiquinone radical, which transfers electrons to molecular oxygen.

    • Consequence: Generation of superoxide anions (

      
      ), leading to oxidative stress and DNA damage in exposed tissues.[1]
      
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. The lipophilicity of Sapriparaquinone allows it to bypass standard barriers if not selected correctly.

A. Respiratory Protection (Critical)
  • Primary Control: All powder handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

  • Secondary (PPE): If handling outside a hood is unavoidable (e.g., equipment maintenance), use a PAPR (Powered Air Purifying Respirator) with HEPA filters.

    • Note: N95 masks are insufficient for high-potency cytotoxic powders due to face-seal leakage risks.

B. Dermal Protection (Glove Permeation Logic)
  • Solid State: Nitrile gloves (minimum 5 mil thickness) are acceptable for dry powder.

  • Liquid State (Solutions):

    • Solvent Factor: If dissolved in DMSO or Chloroform , Sapriparaquinone will permeate nitrile gloves rapidly, carrying the toxin into the bloodstream.

    • Requirement: Use Silver Shield / 4H (Laminate) gloves as the inner layer, with Nitrile gloves as the outer layer for dexterity ("Double Gloving").

C. Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting).[1]

  • Prohibited: Standard safety glasses (open sides allow dust entry).[1]

Operational Protocol: Step-by-Step
Phase 1: Weighing & Solubilization (Highest Risk) [1]
  • Static Mitigation: Quinones are often fluffy, electrostatic powders. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder "fly-away."

  • The "Wet Method":

    • Step A: Tare the vial with the solvent cap on.

    • Step B: Add the solid Sapriparaquinone.

    • Step C: Add solvent (DMSO/Ethanol) immediately to "wet" the powder, reducing dust risk for subsequent steps.

  • Decontamination: Wipe the exterior of the vial with a 10% bleach solution (oxidizes the quinone) followed by ethanol before removing it from the hood.

Phase 2: Spill Response

If Sapriparaquinone powder is spilled:

  • Do NOT sweep. Sweeping aerosolizes the cytotoxic dust.

  • Cover the spill with a generic absorbent pad dampened with Ethanol .

  • Wipe gently from the outside in.[1]

  • Quench: Clean the surface with a weak base (e.g., Sodium Carbonate solution) or 10% Bleach to degrade the quinone structure chemically.

Visualization: Safety Logic & Workflow
Figure 1: Hierarchy of Handling Controls

This diagram illustrates the decision logic for handling Sapriparaquinone based on its physical state.

Sapriparaquinone_Safety Start Handling Sapriparaquinone State Determine Physical State Start->State Solid Dry Powder (Solid) State->Solid Weighing / Aliquoting Liquid Solution (DMSO/EtOH) State->Liquid Experimental Use Control_Solid PRIMARY: Fume Hood / BSC SECONDARY: N100/P100 Mask GLOVES: Double Nitrile Solid->Control_Solid Control_Liquid PRIMARY: Fume Hood GLOVES: Laminate (Inner) + Nitrile (Outer) RISK: Rapid Dermal Absorption Liquid->Control_Liquid

Caption: Operational decision tree distinguishing PPE requirements for solid vs. solvated Sapriparaquinone.

Figure 2: Biological Mechanism of Risk

Understanding why this compound is toxic helps enforce safety compliance.

Toxicity_Mechanism Sapri Sapriparaquinone (Quinone Moiety) Path1 Pathway A: Michael Addition Sapri->Path1 Path2 Pathway B: Redox Cycling Sapri->Path2 Effect1 Covalent Binding to Skin Proteins (Cysteine) Path1->Effect1 Effect2 Generation of Superoxide (ROS) Path2->Effect2 Outcome Outcome: Sensitization & Cytotoxicity Effect1->Outcome Effect2->Outcome

Caption: The dual-pathway toxicity mechanism of Sapriparaquinone necessitating specific PPE.

Waste Disposal

Sapriparaquinone is a cytotoxic waste .[1]

  • Segregation: Do not mix with general chemical waste.[1] Use a dedicated container labeled "Cytotoxic/Chemotherapy Waste."[1]

  • Destruction: Incineration at >1000°C is the only validated method for complete destruction of the quinone ring structure.

  • Liquids: Solutions containing Sapriparaquinone must be absorbed onto solid media (vermiculite) before incineration if liquid incineration is unavailable.[1]

References
  • Isolation & Identification: Lin, L. Z., et al.[2][3] "A new diterpenoid quinone sapriparaquinone."[1][2] Yao Xue Xue Bao (1990).[1][2]

  • Chemical Structure & Properties: PubChem Database.[1][4] "Sapriparaquinone (CID 3081180)."[1] National Library of Medicine.

  • Cytotoxicity Benchmarking: Clothier, R., et al.[5] "A database of IC50 values... for use in the modelling of in vivo and in vitro data."[5] ATLA (2008). (Reference for general cytotoxicity protocols).

  • Quinone Toxicology: Bolton, J. L., et al. "The role of quinones in toxicology." Chemical Research in Toxicology (2000).[1] (Establishes the mechanism of quinone sensitization and redox cycling). [1]

  • General Cytotoxic Handling: HSE (UK).[1] "Safe handling of cytotoxic drugs in the workplace."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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